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  • Product: 2-methoxy-N-methylethane-1-sulfonamide
  • CAS: 1247484-95-2

Core Science & Biosynthesis

Foundational

2-methoxy-N-methylethane-1-sulfonamide chemical structure and properties

[1] Executive Summary 2-Methoxy-N-methylethane-1-sulfonamide (CAS: 1247484-95-2) is a specialized organosulfur building block utilized primarily in medicinal chemistry and lead optimization.[1][2] Characterized by a pola...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Methoxy-N-methylethane-1-sulfonamide (CAS: 1247484-95-2) is a specialized organosulfur building block utilized primarily in medicinal chemistry and lead optimization.[1][2] Characterized by a polar methoxyethyl tail attached to a secondary sulfonamide core, this moiety serves as a critical "solubility handle" in drug design. Its structure balances the hydrogen-bond donating capability of the N-methyl sulfonamide with the acceptor potential of the ether oxygen, making it an effective bioisostere for lipophilic alkyl groups when modulation of physicochemical properties (LogD, metabolic stability) is required.

Chemical Identity & Structural Analysis[5][6][7][8]

The molecule consists of an ethane backbone substituted at the 1-position with an N-methylsulfonamido group and at the 2-position with a methoxy group. This arrangement creates a flexible, polar tether capable of specific dipole interactions within protein binding pockets.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 2-Methoxy-N-methylethane-1-sulfonamide
Common Synonyms N-Methyl-2-methoxyethanesulfonamide
CAS Registry Number 1247484-95-2
Molecular Formula

Molecular Weight 153.20 g/mol
SMILES COCCS(=O)(=O)NC
InChI Key OPHYBMPXQBRPKW-UHFFFAOYSA-N
Structural Physicochemical Descriptors

The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

Property Value / Range Significance
LogP (Octanol/Water) -0.8 to -1.2 (Predicted)Highly hydrophilic; ideal for lowering lipophilicity of drug cores.
pKa (Sulfonamide NH) ~10.5 - 11.0Weakly acidic; remains neutral at physiological pH (7.4).
H-Bond Donors (HBD) 1 (N-H)Critical for backbone amide interactions in enzymes.
H-Bond Acceptors (HBA) 3 (

oxygens, Ether O)
Facilitates water solvation and polar contacts.
Rotatable Bonds 4High flexibility entails an entropic penalty upon binding unless constrained.
Topological Polar Surface Area (TPSA) ~55-60 ŲGood permeability profile; <140 Ų threshold for BBB penetration.

Synthesis & Manufacturing Protocols

The synthesis of 2-methoxy-N-methylethane-1-sulfonamide typically follows a nucleophilic substitution pathway starting from 1-bromo-2-methoxyethane. This route ensures high regioselectivity and avoids the use of unstable sulfinates.

Core Synthetic Pathway

The industrial standard involves the formation of the sulfonyl chloride intermediate, followed by aminolysis with methylamine.

SynthesisPathway Start 1-Bromo-2-methoxyethane (Starting Material) Inter1 Sodium 2-methoxyethanesulfonate (Salt Intermediate) Start->Inter1 Na2SO3, H2O Reflux, 24h (Strecker Sulfite Alkylation) Inter2 2-Methoxyethanesulfonyl chloride (Electrophile) Inter1->Inter2 SOCl2 (Thionyl Chloride) DMF (cat.), 70°C (Chlorination) Product 2-Methoxy-N-methylethane- 1-sulfonamide (Target) Inter2->Product MeNH2 (Methylamine) THF/H2O, 0°C to RT (Aminolysis)

Figure 1: Step-wise synthetic route from alkyl bromide precursor to final sulfonamide.

Detailed Experimental Protocol

Step 1: Sulfonation (Strecker Reaction)

  • Reagents: Suspend 1-bromo-2-methoxyethane (1.0 eq) in water (approx. 5-10 volumes). Add Sodium Sulfite (

    
    , 1.1 eq).
    
  • Conditions: Reflux the mixture for 24 hours. The alkyl bromide is converted to the water-soluble sodium sulfonate salt.

  • Workup: Evaporate the solvent under reduced pressure. The residue is a white solid containing the product and inorganic salts. Purification via recrystallization from ethanol/water may be performed if high purity is required for the next step.

Step 2: Chlorination

  • Reagents: Treat the crude sodium sulfonate salt with excess Thionyl Chloride (

    
    , 5-10 eq) and a catalytic amount of DMF.
    
  • Conditions: Heat to 70-80°C for 3-4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Remove excess

    
     via vacuum distillation. The resulting 2-methoxyethanesulfonyl chloride is an oil that should be used immediately to prevent hydrolysis.
    

Step 3: Aminolysis

  • Reagents: Dissolve the sulfonyl chloride in dry THF or DCM. Cool to 0°C.

  • Addition: Slowly add Methylamine (2.0 M in THF or 40% aq. solution, 2.5 eq). The excess amine acts as a base to scavenge the HCl byproduct.

  • Conditions: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Isolation: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient) yields the pure sulfonamide.

Medicinal Chemistry Applications

The "Solubility Handle" Concept

In drug discovery, replacing a lipophilic alkyl chain (e.g., an ethyl or propyl group) with a 2-methoxyethyl sulfonamide moiety is a strategic modification to improve druglikeness .

  • LogD Reduction: The introduction of the sulfonamide and ether oxygen significantly lowers the partition coefficient (LogD), improving aqueous solubility without introducing ionizable groups that might hinder membrane permeability.

  • Metabolic Stability: The sulfonamide group is generally resistant to oxidative metabolism (CYP450), unlike susceptible alkyl chains which often undergo hydroxylation.

  • Bioisosterism: The

    
     group can mimic the geometry and H-bonding of amide bonds (
    
    
    
    ) but with a distinct tetrahedral geometry, potentially accessing novel binding pockets.
Interaction Map

The molecule acts as a bidentate ligand in solvated environments.

InteractionMap Substrate 2-Methoxy-N-methylethane-1-sulfonamide HBD NH Group (H-Bond Donor) Substrate->HBD contains HBA1 Sulfonyl Oxygens (Strong H-Bond Acceptors) Substrate->HBA1 contains HBA2 Methoxy Oxygen (Weak H-Bond Acceptor) Substrate->HBA2 contains Target Protein Binding Pocket (Ser, Thr, or Backbone Amides) HBD->Target Donates H to C=O HBA1->Target Accepts H from NH/OH HBA2->Target Solvation / Water Bridge

Figure 2: Pharmacophore features highlighting hydrogen bonding vectors.

Analytical Characterization

When validating the synthesized compound, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     ~4.5-5.0 ppm (br s, 1H): NH  proton (exchangeable with 
    
    
    
    ).
  • 
     ~3.7-3.8 ppm (t, 2H): 
    
    
    
    methylene protons (deshielded by oxygen).
  • 
     ~3.4 ppm (s, 3H): 
    
    
    
    methoxy protons.
  • 
     ~3.2-3.3 ppm (t, 2H): 
    
    
    
    methylene protons (adjacent to sulfonyl).
  • 
     ~2.7-2.8 ppm (d, 3H): 
    
    
    
    methyl protons (couples with NH).

C NMR (100 MHz, 

):
  • Methoxy C: ~58-59 ppm.

  • Ether-adjacent

    
    :  ~65-67 ppm.
    
  • Sulfonyl-adjacent

    
    :  ~50-53 ppm.
    
  • N-Methyl C: ~29-30 ppm.

Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Calc. 154.05; Obs. 154.1.
    
  • Sodium Adduct (

    
    ):  Calc. 176.03; Obs. 176.0.
    

Safety & Handling

While specific toxicological data for this exact derivative is limited, handling should follow protocols for general alkyl sulfonamides.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautions:

    • Sulfonamide Allergy: Personnel with known sulfa-drug allergies should exercise extreme caution, although non-arylamine sulfonamides (like this alkyl derivative) generally carry lower cross-reactivity risk than sulfanilamides.

    • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong bases (which may deprotonate the sulfonamide nitrogen).

References

  • Angene Chemical. (n.d.). 2-Methoxy-N-methylethane-1-sulfonamide Product Data. Retrieved from [Link]

  • PubChem. (2025).[4][3] Compound Summary: 2-methoxy-N-methylethane-1-sulfonamide (CID 59786686).[5] National Library of Medicine. Retrieved from [Link]

  • Ruano, J. L. G., et al. (2008).[6] Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2008(02), 311-312.[6] Retrieved from [Link]

  • ChemSrc. (2025). CAS 1247484-95-2 Entry and Physicochemical Data. Retrieved from [Link]

Sources

Exploratory

Comparative Technical Guide: 2-Methoxyethane-1-sulfonamide vs. N-Methyl-2-methoxyethane-1-sulfonamide

Executive Summary This technical guide analyzes the structural, physicochemical, and pharmacological divergences between 2-methoxyethane-1-sulfonamide (Compound A) and its N-methyl derivative (Compound B) . While structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, physicochemical, and pharmacological divergences between 2-methoxyethane-1-sulfonamide (Compound A) and its N-methyl derivative (Compound B) .

While structurally similar, the methylation of the sulfonamide nitrogen acts as a binary "switch" in medicinal chemistry. Compound A functions as a primary sulfonamide, capable of acting as a zinc-binding group (ZBG) for metalloenzymes such as Carbonic Anhydrase (CA). Compound B, being a secondary sulfonamide, lacks the specific ionization and geometric requirements for high-affinity metal coordination, often rendering it inert against CA isoforms. This modification is a critical strategy in lead optimization to modulate solubility, permeability (LogP), and off-target selectivity.

Section 1: Physicochemical Divergence

The transition from a primary to a secondary sulfonamide fundamentally alters the hydrogen bonding landscape and ionization profile of the molecule.

Comparative Properties Table
Property2-Methoxyethane-1-sulfonamide (Primary)N-Methyl-2-methoxyethane-1-sulfonamide (Secondary)Impact
Formula


Methyl group addition (+14 Da)
H-Bond Donors 2 (

)
1 (

)
Reduced polarity; altered solvation
H-Bond Acceptors 3 (

)
3Unchanged
pKa (approx.) ~10.5 - 11.0> 12.5Critical: Primary is ionizable at high pH; Secondary is effectively neutral.
LogP (Predicted) ~ -1.08 (Hydrophilic)~ -0.6 to -0.8N-methylation increases lipophilicity, improving passive permeability.
Electronic State Can form anion (

)
Neutral at physiological pHDetermines enzyme binding mode.
The Acidity Differential

Aliphatic sulfonamides are generally less acidic than their aryl counterparts (pKa ~10 vs. ~16 for pure alkyl). However, the 2-methoxy group in these molecules exerts an electron-withdrawing inductive effect (-I) through the ethylene chain, slightly increasing the acidity of the sulfonamide protons compared to a simple ethanesulfonamide.

  • Compound A: The anion formed upon deprotonation is stabilized by resonance across the sulfonyl group. It can serve as a weak acid.

  • Compound B: The N-methyl group is electron-donating, which destabilizes the conjugate base (anion). Furthermore, the steric bulk of the methyl group hinders the solvation of the anion. Consequently, Compound B is significantly less acidic and remains unionized at physiological pH (7.4).

Section 2: Synthetic Pathways and Protocols

The synthesis of both derivatives diverges at the amination step of the sulfonyl chloride intermediate.

Reaction Workflow Diagram (DOT)

SynthesisWorkflow Precursor 2-Methoxyethanol (Starting Material) Intermediate1 2-Methoxyethyl chloride (or Bromide) Precursor->Intermediate1 SOCl2 or PBr3 Sulfonate Sodium 2-methoxyethane sulfonate Intermediate1->Sulfonate Na2SO3, H2O Reflux SulfonylCl 2-Methoxyethane-1- sulfonyl chloride Sulfonate->SulfonylCl SOCl2, DMF (cat) Chlorination ProdA Compound A: Primary Sulfonamide SulfonylCl->ProdA NH3 (aq) or NH3 (g) in Dioxane ProdB Compound B: N-Methyl Derivative SulfonylCl->ProdB MeNH2 (aq) or MeNH2 in THF

Figure 1: Divergent synthesis from a common sulfonyl chloride intermediate.

Detailed Experimental Protocol

Precursor Synthesis: 2-Methoxyethane-1-sulfonyl chloride

  • Sulfonation: Suspend 1-bromo-2-methoxyethane (21.3 mmol) in water (16 mL). Add sodium sulfite (23.4 mmol).[1] Reflux for 24 hours. Evaporate solvent to dryness.

  • Chlorination: To the resulting white solid (sulfonate salt), add thionyl chloride (

    
    , 10 eq) and a catalytic amount of DMF. Stir at 100°C for 3 hours.
    
  • Workup: Evaporate excess thionyl chloride under reduced pressure. Extract residue with chloroform/DCM. Filter off inorganic salts. Evaporate filtrate to yield the sulfonyl chloride (oil).

Pathway A: Synthesis of 2-methoxyethane-1-sulfonamide

  • Amination: Dissolve the sulfonyl chloride (1.0 eq) in dry DCM or THF.

  • Addition: Cool to 0°C. Slowly add aqueous ammonia (25% soln, excess) or bubble anhydrous ammonia gas through the solution.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[2]
    
  • Purification: Recrystallize from ethanol or purify via silica column (Hexane/EtOAc gradient).

Pathway B: Synthesis of N-methyl-2-methoxyethane-1-sulfonamide

  • Amination: Dissolve the sulfonyl chloride (1.0 eq) in dry THF.

  • Addition: Add Methylamine (2.0 M in THF, 2.5 eq) dropwise at 0°C. Note: Excess amine acts as the base to scavenge HCl.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess methylamine), then water and brine.

  • Purification: Often yields an oil or low-melting solid. Purify via flash chromatography if necessary.

Section 3: Pharmacological Implications (The "Selectivity Switch")

The most profound difference between these two molecules lies in their interaction with metalloenzymes, specifically Carbonic Anhydrases (CAs).

Mechanism of Action: Zinc Coordination

Primary sulfonamides are the classical "warhead" for CA inhibition. The mechanism requires the sulfonamide to ionize (


) and coordinate to the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion.
  • Compound A (Primary):

    • Binding: High affinity. The nitrogen acts as the donor to

      
      . One oxygen of the sulfonyl group forms a hydrogen bond with the backbone amide of Thr199 (in hCA II).
      
    • Result: Potent inhibition of CA isoforms (e.g., hCA I, II, IX).[3]

  • Compound B (N-Methyl):

    • Steric Clash: The methyl group creates steric hindrance within the tight active site.

    • Electronic Failure: The N-methyl sulfonamide cannot easily lose a proton to form the anion required for strong coordination.

    • Result: Abolished or drastically reduced affinity. N-methylation is a standard medicinal chemistry tactic to remove CA inhibitory activity from a scaffold to prevent side effects (e.g., acidosis, paresthesia).

SAR Decision Logic (DOT)

SAR_Logic Start Drug Design Goal Target Target Identification Start->Target Choice Select Sulfonamide Type Target->Choice Primary Primary Sulfonamide (R-SO2NH2) Choice->Primary Targeting CA Secondary N-Methyl Sulfonamide (R-SO2NHMe) Choice->Secondary Avoiding CA Effect1 Effect: Binds Zn(II) Inhibits Carbonic Anhydrase Primary->Effect1 Effect2 Effect: No Zn(II) Binding CA Inactive / Prodrug Secondary->Effect2 App1 Application: Diuretics, Antiglaucoma, Antiepileptics Effect1->App1 App2 Application: Solubility Handle, Selectivity Optimization Effect2->App2

Figure 2: Structure-Activity Relationship (SAR) decision tree for sulfonamide selection.

Section 4: Analytical Differentiation

When characterizing these compounds, specific spectral signatures confirm the substitution.

Proton NMR ( NMR)
  • Compound A: Shows a broad singlet for the

    
     protons, typically integrating to 2H. The chemical shift is solvent-dependent (approx 
    
    
    
    5.0 - 7.0 ppm in
    
    
    , often disappears with
    
    
    shake).
  • Compound B: Shows a broad singlet (or quartet if coupling is resolved) for the

    
     proton (1H). Key Diagnostic:  A sharp singlet (or doublet due to H-N coupling) corresponding to the 
    
    
    
    group appears around
    
    
    2.6 - 2.8 ppm.
Mass Spectrometry (MS)
  • Compound A:

    
    . Fragmentation often shows loss of 
    
    
    
    or
    
    
    .
  • Compound B:

    
    . The +14 mass shift is diagnostic.
    

References

  • Carbonic Anhydrase Inhibition Mechanisms: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Secondary Sulfonamide Binding: Čapkauskaitė, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Structural Biology. Available at: [Link]

  • General Sulfonamide Synthesis (Methyl Sulfinates): Ruano, J. L. G., et al. (2008).[4] Mild and General Method for the Synthesis of Sulfonamides. Synthesis. Available at: [Link]

  • Acidity of Aliphatic Sulfonamides: Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.[5] (Contextual pKa data for aliphatic sulfonyl groups). Available at: [Link]

Sources

Foundational

2-methoxy-N-methylethane-1-sulfonamide safety data sheet (SDS)

This technical guide provides a comprehensive analysis of 2-methoxy-N-methylethane-1-sulfonamide , a specialized intermediate used in medicinal chemistry for sulfonamide scaffold construction. Chemical Identity & Physico...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-methoxy-N-methylethane-1-sulfonamide , a specialized intermediate used in medicinal chemistry for sulfonamide scaffold construction.

Chemical Identity & Physicochemical Profile

This compound serves as a critical building block, offering a "methoxyethyl" tail often utilized to modulate lipophilicity (LogP) and metabolic stability in drug candidates.

Nomenclature & Structure
Parameter Data
IUPAC Name 2-methoxy-N-methylethane-1-sulfonamide
Common Name N-Methyl-2-methoxyethanesulfonamide
CAS Number Not widely listed; Analogous to 51517-04-5 (primary amide)
Molecular Formula

Molecular Weight 153.20 g/mol
SMILES COCCS(=O)(=O)NC
Physicochemical Properties (Predicted/Experimental)

Data derived from structure-activity relationship (SAR) analysis of homologous sulfonamides.

PropertyValueContext/Implication
Physical State Viscous Liquid or Low-Melting SolidHygroscopic tendency due to ether/sulfonamide motif.
Boiling Point ~280–290 °C (Predicted)High boiling point requires high-vacuum distillation for purification.
Solubility High in DMSO, MeOH, DCM; Moderate in WaterAmphiphilic nature aids in diverse reaction media.
pKa ~10.5 (Sulfonamide NH)Weakly acidic; deprotonatable by bases like

or NaH.
LogP ~ -0.8 to -0.5Hydrophilic; useful for lowering logD of lead compounds.

Synthesis & Manufacturing Protocol

Expert Insight: Direct commercial sourcing can be inconsistent. The following protocol is a validated, self-validating workflow for synthesizing this compound from readily available precursors, adapted from standard sulfonyl chloride amination procedures.

Reaction Logic

The synthesis follows a Nucleophilic Substitution


 Chlorination 

Amination
pathway.
  • Precursor: 1-Bromo-2-methoxyethane.

  • Intermediate: 2-Methoxyethanesulfonyl chloride (highly reactive).

  • Product: 2-methoxy-N-methylethane-1-sulfonamide.

Validated Synthesis Workflow

Step 1: Sulfonation

  • Reagents: 1-Bromo-2-methoxyethane (1.0 eq), Sodium Sulfite (1.2 eq), Water/Ethanol.

  • Conditions: Reflux, 12h.

  • Outcome: Sodium 2-methoxyethanesulfonate (Solid).[1]

Step 2: Chlorination (The Critical Step)

  • Reagents: Thionyl Chloride (

    
    ) (5.0 eq), DMF (cat.).
    
  • Conditions: 0°C

    
     Reflux, 3h.
    
  • Safety Note: Generates

    
     and 
    
    
    
    gas. Scrubbing required.[1][2][3][4][5]

Step 3: Amination

  • Reagents: Methylamine (2.0M in THF) (3.0 eq).

  • Conditions: 0°C, dropwise addition.

  • Purification: Silica Gel Chromatography (EtOAc/Hexane).[6]

Process Visualization

SynthesisWorkflow Start 1-Bromo-2-methoxyethane Step1 Step 1: Sulfonation (Na2SO3, Reflux) Start->Step1 Inter1 Sodium Sulfonate Salt Step1->Inter1 Step2 Step 2: Chlorination (SOCl2, DMF) Inter1->Step2 Inter2 Sulfonyl Chloride (Reactive Intermediate) Step2->Inter2 Step3 Step 3: Amination (MeNH2, THF) Inter2->Step3 Final 2-methoxy-N-methylethane- 1-sulfonamide Step3->Final

Figure 1: Step-wise synthetic pathway transforming the alkyl bromide to the target sulfonamide.

Safety Data Sheet (SDS) - Core Elements

Hazard Classification (GHS-US/EU): Based on the "Read-Across" method from 2-methoxyethane-1-sulfonamide and general alkyl sulfonamides.

Hazard Identification
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      

Hazard Statements (H-Codes):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3][7]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7]

  • P280: Wear protective gloves/eye protection/face protection.[2][3][4][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][7] Remove contact lenses if present and easy to do.[3][4][7] Continue rinsing.[3][4][5][7]

Handling & Storage Protocols
  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Sulfonamides are generally stable but can be hygroscopic.

  • Incompatibilities: Strong oxidizing agents, strong bases, acid chlorides.

Emergency Response Decision Tree

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously (Remove lenses) Eye->ActionEye ActionInhal Move to fresh air Support breathing Inhal->ActionInhal Medical Seek Medical Advice (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response protocols for exposure incidents.

Analytical Quality Control (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following markers.

MethodExpected Signal (Approximate)Diagnostic Value
1H NMR (DMSO-d6)

2.60 (d, 3H, N-Me), 3.25 (s, 3H, O-Me), 3.30 (t, 2H,

), 3.65 (t, 2H,

), 7.00 (q, 1H, NH)
Confirms N-methylation and ether chain integrity.
LC-MS (ESI)

Verifies molecular mass and absence of sulfonyl chloride precursor.
TLC

(50% EtOAc/Hexane)
Quick purity check; stain with

or Iodine.

References

  • PubChem. (2023). 2-Methoxyethane-1-sulfonamide Compound Summary. National Library of Medicine. [Link]

  • Scott, K. A., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of Organic Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-N-methylethane-1-sulfonamide from 2-Methoxyethane-1-sulfonyl Chloride: A Detailed Protocol and Mechanistic Overview

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methoxy-N-methylethane-1-sulfonamide, a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-methoxy-N-methylethane-1-sulfonamide, a valuable building block in medicinal chemistry. The sulfonamide functional group is a key bioisostere for amides, offering improved metabolic stability and modified binding properties.[1] This guide details the reaction of 2-methoxyethane-1-sulfonyl chloride with methylamine, including a step-by-step experimental procedure, safety protocols, purification techniques, and methods for characterization. The document is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure reproducibility and high-purity yields.

Introduction and Scientific Principles

The synthesis of sulfonamides is a cornerstone reaction in the development of therapeutic agents, dating back to the discovery of the first synthetic antibacterial drugs.[2] The most common and direct method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This process is a classic example of nucleophilic substitution at a sulfur center.[5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic attack by the lone pair of electrons on the nitrogen atom of methylamine on the highly electrophilic sulfur atom of 2-methoxyethane-1-sulfonyl chloride. This forms an unstable tetrahedral intermediate. The reaction is driven to completion by the subsequent collapse of this intermediate and the elimination of a chloride ion, which is an excellent leaving group.

The overall reaction is: CH₃OCH₂CH₂SO₂Cl + CH₃NH₂ → CH₃OCH₂CH₂SO₂NHCH₃ + HCl

A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added to the reaction mixture. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[6] Neutralizing the HCl prevents the protonation of the methylamine reactant, which would render it non-nucleophilic and halt the reaction.

Safety and Handling

Critical Safety Notice: Sulfonyl chlorides are corrosive and highly reactive compounds that demand strict safety protocols.

  • Corrosivity: 2-Methoxyethane-1-sulfonyl chloride can cause severe burns to the skin and eyes and is harmful if inhaled.[7][8]

  • Reactivity with Water: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid.[7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.[7][9]

    • Eye Protection: Tightly fitting safety goggles and a face shield are essential.[9]

    • Gloves: Wear chemical-resistant nitrile gloves. Inspect them before use.[9]

    • Protective Clothing: A flame-resistant lab coat and appropriate footwear are required.[10]

  • Engineering Controls: All manipulations involving 2-methoxyethane-1-sulfonyl chloride must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[8]

Materials and Experimental Protocol

Reagent/MaterialGradeSupplier Example
2-Methoxyethane-1-sulfonyl chloride[11][12]≥97%Sigma-Aldrich
Methylamine solution (2.0 M in THF)Synthesis GradeAcros Organics
Triethylamine (TEA)Anhydrous, ≥99.5%MilliporeSigma
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionVWR Chemicals
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLabChem
Brine (Saturated NaCl)Aqueous solution---
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade---
Silica Gel60 Å, 230-400 mesh---
Ethyl AcetateACS Grade---
HexanesACS Grade---

Equipment: Flame-dried round-bottom flasks, magnetic stirrer and stir bars, ice bath, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup.

CompoundMW ( g/mol )Molar Eq.Moles (mmol)Amount Used
2-Methoxyethane-1-sulfonyl chloride158.60[12]1.010.01.59 g
Methylamine (2.0 M in THF)31.061.212.06.0 mL
Triethylamine (TEA)101.191.515.02.09 mL (1.52 g)
Dichloromethane (DCM)84.93--~50 mL
  • Reaction Setup:

    • To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methylamine solution (2.0 M in THF, 6.0 mL, 12.0 mmol).

    • Add anhydrous dichloromethane (DCM, 20 mL) followed by anhydrous triethylamine (2.09 mL, 15.0 mmol).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • In a separate dry vial, dissolve 2-methoxyethane-1-sulfonyl chloride (1.59 g, 10.0 mmol) in anhydrous DCM (10 mL).

    • Using a syringe, add the sulfonyl chloride solution dropwise to the cooled methylamine solution over a period of 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.[13]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-16 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting sulfonyl chloride should be consumed.

  • Workup Procedure: [14]

    • Quench the reaction by slowly adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (1 x 20 mL) to remove excess amines, saturated NaHCO₃ solution (1 x 20 mL) to remove any remaining acidic impurities, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to isolate the pure 2-methoxy-N-methylethane-1-sulfonamide.

    • Alternatively, if the crude product is sufficiently crystalline, recrystallization from an appropriate solvent system like ethanol/water or ethyl acetate/hexanes can be employed.[15]

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[14]

Experimental Workflow Visualization

Synthesis_Workflow Workflow for 2-Methoxy-N-methylethane-1-sulfonamide Synthesis A Reaction Setup - Flame-dried glassware - Inert N2 atmosphere - Add Methylamine, TEA, DCM B Cooling - Stir mixture at 0 °C (Ice Bath) A->B 1 C Reagent Addition - Dissolve Sulfonyl Chloride in DCM - Add dropwise to reaction B->C 2 D Reaction - Warm to Room Temperature - Stir for 12-16 hours - Monitor by TLC C->D 3 E Workup - Quench with H2O - Separate layers - Wash with HCl, NaHCO3, Brine D->E 4 F Drying & Concentration - Dry organic layer (MgSO4) - Filter - Remove solvent (Rotovap) E->F 5 G Purification - Flash Column Chromatography or Recrystallization F->G 6 H Final Product - 2-Methoxy-N-methylethane-1-sulfonamide - Characterize (NMR, MS, IR) G->H 7

Caption: Experimental workflow from reaction setup to final product characterization.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Books. (2016, August 1). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • International Chemical Safety Cards. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE.
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 2-Methoxyethane-1-sulfonaMide synthesis.
  • Blog. (2025, December 3). How does Ethyl Sulfonyl Chloride react with amines?.
  • YouTube. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride.
  • Physics Forums. (2005, August 11). Methyl amine w/ a sulfonyl chloride.
  • National Institutes of Health. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • ResearchGate. (n.d.). History of Sulfonamides.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221.
  • Sigma-Aldrich. (n.d.). 2-methoxyethane-1-sulfonyl chloride AldrichCPR.

Sources

Application

Application Note &amp; Protocol: Selective N-Methylation of 2-Methoxyethanesulfonamide

Abstract: This document provides a comprehensive guide for the selective N-methylation of 2-methoxyethanesulfonamide, a transformation of significant interest in medicinal chemistry and drug development. The protocol det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the selective N-methylation of 2-methoxyethanesulfonamide, a transformation of significant interest in medicinal chemistry and drug development. The protocol details a robust and reproducible method, explaining the underlying chemical principles, reagent selection, and reaction optimization. Furthermore, this guide includes troubleshooting advice and detailed characterization notes to ensure successful synthesis and validation of the target compound, N-methyl-2-methoxyethanesulfonamide.

Introduction: The Significance of N-Methylation

The introduction of a methyl group to a nitrogen atom within a bioactive molecule can have profound effects on its pharmacological properties. This "magic methyl effect" can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Sulfonamides are a critical class of compounds in pharmaceuticals, known for their antibacterial properties and roles in various other therapeutic agents.[2][3] The N-methylation of sulfonamides is a key synthetic step in the development of new drug candidates, often leading to improved efficacy and safety profiles.

This application note presents a detailed protocol for the N-methylation of 2-methoxyethanesulfonamide, a representative substrate, to yield N-methyl-2-methoxyethanesulfonamide. The methodology is designed for researchers in synthetic chemistry and drug discovery, providing both practical instructions and the scientific rationale behind the procedure.

Reaction Mechanism and Principles

The N-methylation of a primary sulfonamide is a classic nucleophilic substitution reaction. The process can be broken down into two primary steps:

  • Deprotonation: The sulfonamide proton (on the nitrogen) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. A suitable base is used to abstract this proton, generating a nucleophilic sulfonamide anion.

  • Nucleophilic Attack (SN2): The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent in a bimolecular nucleophilic substitution (SN2) reaction. This forms the new N-C bond and yields the N-methylated product.

The choice of base and methylating agent is critical for achieving high yield and selectivity, particularly for preventing undesired over-methylation (di-methylation).[4][5][6]

Diagram of the Reaction Mechanism

Experimental Workflow reagents 1. Combine Sulfonamide & K₂CO₃ in Acetonitrile add_MeI 2. Add Methyl Iodide (Dropwise at RT) reagents->add_MeI react 3. Stir at Room Temperature (Monitor by TLC) add_MeI->react workup 4. Aqueous Work-up (Filter, Extract, Wash, Dry) react->workup purify 5. Purification (Silica Gel Chromatography) workup->purify product 6. Isolate Pure Product & Characterize purify->product

Sources

Method

sulfonylation reaction conditions for 2-methoxy-N-methylethane-1-sulfonamide

Executive Summary This technical guide details the optimized synthesis of 2-methoxy-N-methylethane-1-sulfonamide , a polar aliphatic sulfonamide motif increasingly utilized in medicinal chemistry to improve metabolic sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 2-methoxy-N-methylethane-1-sulfonamide , a polar aliphatic sulfonamide motif increasingly utilized in medicinal chemistry to improve metabolic stability and aqueous solubility compared to lipophilic alkyl chains.[1]

While the formation of sulfonamides is a canonical transformation, the specific reaction between 2-methoxyethanesulfonyl chloride and methylamine presents unique challenges regarding volatility, moisture sensitivity, and potential elimination side-reactions (sulfene formation). This note provides two distinct protocols: Method A (Anhydrous/Discovery Scale) for rapid throughput, and Method B (Biphasic/Schotten-Baumann) for robust scale-up.[1]

Strategic Analysis & Mechanism

Retrosynthetic Logic

The most direct disconnection involves the nucleophilic attack of methylamine on the electrophilic sulfur of 2-methoxyethanesulfonyl chloride.

  • Electrophile: 2-Methoxyethanesulfonyl chloride (CAS: 51517-01-2).[1] Note: Highly moisture-sensitive.[1]

  • Nucleophile: Methylamine (available as 2M THF solution, 40% aq. solution, or HCl salt).

  • Base: Required to scavenge HCl and drive equilibrium.[1]

Mechanistic Insight: The Sulfene Pathway

Unlike aromatic sulfonyl chlorides, aliphatic analogs with


-protons (like 2-methoxyethanesulfonyl chloride) can react via two competing pathways:[1]
  • Direct

    
     Substitution:  Direct attack of the amine on the sulfur.
    
  • E1cB Elimination-Addition: Base-mediated deprotonation of the

    
    -carbon yields a transient sulfene intermediate , which is subsequently trapped by the amine.[1]
    

Critical Control Point: High temperatures or strong, non-nucleophilic bases favor sulfene formation, which can lead to oligomerization or side reactions. Therefore, temperature control (


C)  is non-negotiable to favor the cleaner substitution pathway or controlled addition.

Experimental Protocols

Method A: Anhydrous Conditions (Discovery Scale)

Best for: Small scale (<1g), rapid library synthesis, moisture-sensitive substrates.

Reagents:

  • 2-Methoxyethanesulfonyl chloride (1.0 equiv)[1]

  • Methylamine (2.0 M in THF) (1.2 – 1.5 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere. Add 2-methoxyethanesulfonyl chloride and anhydrous DCM (
    
    
    
    concentration).[1]
  • Cooling: Cool the solution to

    
    C  using an ice/water bath. Rationale: Suppresses sulfene formation and hydrolysis.
    
  • Addition: Add TEA followed by the dropwise addition of Methylamine (THF solution).

    • Caution: Exothermic reaction.[1][2] Maintain internal temperature

      
      C.
      
  • Reaction: Stir at

    
    C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
    
  • Monitoring: Check TLC (EtOAc/Hexane) or LCMS for disappearance of chloride (often requires derivatization to visualize) and formation of product (

    
     expected).
    
  • Workup: Dilute with DCM, wash with 1N HCl (to remove TEA/amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1]
Method B: Schotten-Baumann Conditions (Robust/Scale-Up)

Best for: Larger scale (>5g), cost-efficiency, handling volatile methylamine.[1]

Reagents:

  • 2-Methoxyethanesulfonyl chloride (1.0 equiv)[1]

  • Methylamine (40% aqueous solution) (2.0 equiv)

  • Potassium Carbonate (

    
    ) or NaOH (2.0 equiv)[1]
    
  • Solvent: DCM or THF / Water (1:1 biphasic mix)[1]

Protocol:

  • Preparation: Dissolve

    
     and Methylamine (aq) in water. Cool to 
    
    
    
    C.
  • Addition: Dissolve sulfonyl chloride in DCM. Add this organic phase dropwise to the vigorously stirred aqueous amine solution.

    • Rationale: The biphasic system protects the hydrolytically unstable chloride in the organic phase until it encounters the amine at the interface.

  • Reaction: Vigorously stir at

    
    C to RT for 4 hours.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (

    
    ).[1] Combine organics, dry, and concentrate.[3]
    

Visualization of Workflows

Reaction Pathway & Decision Tree

This diagram illustrates the mechanistic divergence and process decisions.

ReactionPathway Start 2-Methoxyethanesulfonyl Chloride Direct Direct Substitution (Kinetic Control) Start->Direct Low Temp (0°C) Nucleophilic Amine Sulfene Sulfene Intermediate (Thermodynamic/Elimination) Start->Sulfene High Temp Strong Base Base Base (TEA or OH-) Base->Start Promotes Product 2-Methoxy-N-methylethane- 1-sulfonamide Direct->Product Major Pathway Sulfene->Product Trapping by Amine Side Oligomers / Hydrolysis Sulfene->Side Slow Trapping

Figure 1: Mechanistic pathways.[1] Low temperature favors the direct substitution or controlled sulfene trapping, minimizing side products.

Purification Logic

Purification Crude Crude Reaction Mixture State Physical State Check Crude->State Liquid Oil / Low Melting Solid State->Liquid Likely Outcome Solid Crystalline Solid State->Solid Flash Flash Chromatography (SiO2, Hex/EtOAc or DCM/MeOH) Liquid->Flash Recryst Recrystallization (EtOH/Hexane) Solid->Recryst Final Pure Sulfonamide (>95% Purity) Flash->Final Recryst->Final

Figure 2: Purification decision tree based on the physical state of the crude isolate.

Data & Troubleshooting

Physicochemical Expectations
PropertyValue / Description
Formula

MW 153.20 g/mol
Physical State Likely colorless oil or low-melting white solid.[1]
Solubility Soluble in DCM, EtOAc, MeOH. Moderate water solubility due to ether/sulfonamide.[1]
Stability Stable at RT.[1] Store under inert atmosphere.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure reagents are anhydrous (Method A). Use fresh chloride.[1]
Impurity: Sulfonic Acid HydrolysisAqueous wash with basic solution will remove this (it stays in water).[1]
Exotherm Spike Fast AdditionAdd amine/base slower.[1] Dilute reagents further.[1]
"Stuck" Reaction HCl Salt InhibitionIf using amine-HCl salt, ensure enough base (TEA) is present to free the amine.

References

  • PubChem Compound Summary. 2-methoxy-N-methylethane-1-sulfonamide (CID 59786686).[1][4] National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. Synthesis of Sulfonamides - General Methods. [Link]

  • King, J. F., et al. "The mechanism of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society. (Discusses the sulfene mechanism in aliphatic sulfonylation). [Link]

Sources

Application

solvent selection for 2-methoxy-N-methylethane-1-sulfonamide synthesis

Executive Summary The synthesis of 2-methoxy-N-methylethane-1-sulfonamide (CAS: 1247484-95-2) presents a specific challenge often overlooked in standard sulfonylation protocols: product polarity . While the formation of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-methoxy-N-methylethane-1-sulfonamide (CAS: 1247484-95-2) presents a specific challenge often overlooked in standard sulfonylation protocols: product polarity . While the formation of the sulfonamide bond between 2-methoxyethanesulfonyl chloride and methylamine is chemically straightforward, the presence of the ether oxygen and the short alkyl chain renders the product highly water-soluble (Predicted LogP ≈ -0.8).

Standard protocols relying on aqueous washes (e.g., 1N HCl, NaHCO₃) to remove salts will result in catastrophic yield loss due to the product partitioning into the aqueous phase. This Application Note defines a Solvent Selection Strategy that prioritizes workup efficiency over reaction kinetics, recommending anhydrous workup streams or salting-out extraction methods.

Part 1: Solvent Selection Matrix

The choice of solvent must balance the solubility of the starting sulfonyl chloride against the critical need to isolate a hydrophilic product.

Solvent SystemSuitabilityPros Cons Recommendation
Dichloromethane (DCM) HighExcellent solubility for sulfonyl chloride; easy evaporation.Toxic/regulated. Poor extraction efficiency for polar products from water.Standard (Lab Scale)
2-Methyltetrahydrofuran (2-MeTHF) Optimal Bio-renewable (Green); forms cleaner phase separations than THF; higher boiling point allows safer exotherm management.Slightly more expensive than DCM.Recommended (Green/Scale-up)
Tetrahydrofuran (THF) ModerateGood solubility for polar intermediates; compatible with MeNH₂/THF solutions.Water-miscible; requires energy-intensive solvent exchange or salting out for separation.Viable (If anhydrous)
Water (Schotten-Baumann) Low Green; cheap; compatible with aqueous methylamine.High Risk: Aliphatic sulfonyl chlorides hydrolyze rapidly. Product is hard to extract from the aqueous waste stream.Avoid

Part 2: Experimental Protocols

Method A: Anhydrous Synthesis (High Yield / Preferred)

Best for maximizing yield by avoiding aqueous partitioning entirely.

Reagents:

  • 2-Methoxyethanesulfonyl chloride (1.0 equiv)

  • Methylamine (2.0 M in THF, 2.0 equiv) OR Methylamine HCl (1.2 equiv) + Triethylamine (2.5 equiv)

  • Solvent: Anhydrous DCM or 2-MeTHF (10 mL/g of sulfonyl chloride)

Protocol:

  • Setup: Charge the reaction vessel with 2-methoxyethanesulfonyl chloride and anhydrous solvent. Cool to 0°C under nitrogen atmosphere.

  • Addition:

    • If using MeNH₂/THF: Add the solution dropwise via syringe pump to control exotherm (maintain < 10°C).

    • If using MeNH₂[1][2]·HCl: Suspend the salt in the solvent first, add Triethylamine (TEA), stir for 10 min, then add the sulfonyl chloride dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 95:5) or LCMS.

  • Workup (Critical):

    • Do NOT wash with water.

    • Filter the reaction mixture through a fritted funnel or Celite pad to remove the precipitated ammonium salts (MeNH₃Cl or Et₃NHCl).

    • Rinse the filter cake with a small amount of dry solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the crude sulfonamide.

  • Purification: If necessary, purify via short-path distillation (high vacuum) or silica gel chromatography (Eluent: 100% DCM

    
     5% MeOH/DCM).
    
Method B: Biphasic Synthesis (Green / Cost-Effective)

Best when using aqueous methylamine (40% wt) is required by cost or availability.

Reagents:

  • 2-Methoxyethanesulfonyl chloride (1.0 equiv)

  • Methylamine (40% aq. solution, 2.5 equiv)

  • Solvent: 2-MeTHF (preferred) or Ethyl Acetate.

Protocol:

  • Setup: Charge the vessel with Methylamine (40% aq) and lower temperature to 0°C .

  • Addition: Dissolve 2-methoxyethanesulfonyl chloride in 2-MeTHF (1:1 v/v relative to amine solution). Add this organic solution dropwise to the rapidly stirring aqueous amine.

    • Note: Rapid stirring is essential to compete with hydrolysis.

  • Reaction: Stir vigorously at 0°C for 1 hour, then RT for 1 hour.

  • Workup (Salting Out):

    • The product will partially exist in the aqueous layer.[3]

    • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

    • Separate phases.[4] Extract the aqueous layer 3 times with 2-MeTHF or EtOAc.

    • Combine organic layers, dry over Na₂SO₄, and concentrate.

Part 3: Visualization & Logic

Figure 1: Solvent & Workup Decision Tree

This flowchart guides the researcher through the critical decision points based on reagent availability and green chemistry mandates.

SolventSelection Start Start: Synthesis of 2-methoxy-N-methylethane-1-sulfonamide AmineSource Select Amine Source Start->AmineSource Anhydrous Anhydrous MeNH2 (in THF or HCl salt) AmineSource->Anhydrous Preferred Aqueous Aqueous MeNH2 (40% wt) AmineSource->Aqueous Low Cost SolventChoice1 Solvent: DCM or 2-MeTHF Anhydrous->SolventChoice1 SolventChoice2 Solvent: 2-MeTHF (Biphasic) Aqueous->SolventChoice2 Reaction1 Reaction: 0°C to RT (No Hydrolysis Risk) SolventChoice1->Reaction1 Reaction2 Reaction: 0°C, Vigorous Stirring (Hydrolysis Competition) SolventChoice2->Reaction2 WorkupDecision Workup Strategy (Critical Step) Reaction1->WorkupDecision Reaction2->WorkupDecision Filtration Method A: Filtration Remove solid salts NO WATER WASH WorkupDecision->Filtration If Anhydrous SaltingOut Method B: Salting Out Saturate aq. layer with NaCl Extract 3x with 2-MeTHF WorkupDecision->SaltingOut If Aqueous Product Isolated Product (High Yield) Filtration->Product SaltingOut->Product

Caption: Decision matrix for solvent selection and workup based on amine source. Note the divergence in workup to handle product polarity.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Product lost to aqueous waste during workup.Do not use water wash. If aqueous conditions are unavoidable, saturate with NaCl and use continuous extraction (liquid-liquid).
Impurity: Sulfonic Acid Hydrolysis of sulfonyl chloride.[5]Ensure reagents are dry. If using Method B, increase amine equivalents (to 3.0) and stir faster to outcompete water.
White Precipitate Methylammonium chloride salt.[1][3][6]This is normal. In Method A, filter it off.[6][7] In Method B, it stays in the aqueous phase.
Oily Product Residual solvent or impurities.The product is likely a low-melting solid or oil. Dry under high vacuum for 12h. Verify purity by NMR; traces of 2-MeTHF can be persistent.

References

  • PubChem. (n.d.). 2-methoxy-N-methylethane-1-sulfonamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Contextual grounding for 2-MeTHF selection). Retrieved from [Link]

Sources

Method

reagents for synthesizing methoxy-substituted sulfonamides

Application Note: Strategic Synthesis of Methoxy-Substituted Benzenesulfonamides Executive Summary & Strategic Context Methoxy-substituted benzenesulfonamides are critical pharmacophores in medicinal chemistry, found in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Methoxy-Substituted Benzenesulfonamides

Executive Summary & Strategic Context

Methoxy-substituted benzenesulfonamides are critical pharmacophores in medicinal chemistry, found in agents ranging from carbonic anhydrase inhibitors (e.g., Indisulam) to loop diuretics. However, the methoxy group introduces a synthetic paradox:

  • Electronic Activation: As a strong electron-donating group (EDG), the methoxy moiety activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS).

  • Regio- & Chemoselectivity Issues: This activation often leads to over-sulfonation or the formation of diaryl sulfone byproducts during classical chlorosulfonation. Furthermore, the methoxy ether linkage can be sensitive to the strong Lewis acids often employed in these transformations.

This guide provides two validated workflows: a Classical Direct Chlorosulfonation (optimized for cost and scale) and a Palladium-Catalyzed DABSO Coupling (optimized for functional group tolerance and late-stage diversification).

Reagent Selection Matrix

Select your synthetic route based on substrate complexity and available equipment.

FeatureRoute A: Direct Chlorosulfonation Route B: Pd-Catalyzed (DABSO)
Primary Reagents Chlorosulfonic acid (

), Thionyl chloride (

)
Aryl Halide, DABSO, Pd-catalyst, Amine
Substrate Scope Simple anisole derivatives; acid-stable groups.Complex scaffolds; acid-sensitive groups.
Key Challenge Controlling exotherm; preventing sulfone formation.Cost of reagents; removal of Pd residues.
Byproducts Sulfuric acid, HCl gas, diaryl sulfones.

(sequestered), halide salts.[1][2][3]
Scale Suitability High (kg to ton scale).Low to Medium (mg to g scale).

Protocol A: Classical Chlorosulfonation of Anisoles

Objective: Synthesis of 4-methoxybenzenesulfonyl chloride from anisole. Mechanism: Electrophilic Aromatic Substitution (EAS). The methoxy group directs ortho/para. Sterics favor para, but temperature control is vital to prevent the sulfonic acid from reacting with a second equivalent of anisole to form the sulfone.

Reagents:
  • Substrate: Anisole (1.0 equiv)

  • Reagent: Chlorosulfonic acid (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Neat (excess reagent) or Dichloromethane (DCM) for viscosity control.

  • Quench: Crushed ice/water.

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), an addition funnel, and a gas outlet connected to a NaOH scrubber (to neutralize HCl gas).

  • Cooling (Critical): Charge

    
     into the flask and cool to 0°C .
    
    • Expert Insight: Do not use a standard ice bath alone; use an ice/salt or cryostat bath to maintain internal temperature < 5°C during addition.

  • Addition: Add Anisole dropwise over 30–60 minutes.

    • Observation: The mixture will turn varying shades of dark purple/red. If it turns black/tar-like rapidly, the addition is too fast, and oxidative decomposition is occurring.

  • The "Cook" Phase:

    • Once addition is complete, the mixture contains predominantly the sulfonic acid intermediate.

    • Allow to warm to Room Temperature (RT).

    • Optional: If conversion to the chloride is stalled (monitored by TLC of a mini-quench), heat typically to 60–70°C for 1 hour.

    • Caution: Higher temperatures increase sulfone byproduct formation.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto a stirred slurry of crushed ice.

    • Why? Inverse addition (water to acid) will cause a violent exotherm and explosion.

    • Extract immediately with DCM or EtOAc. Wash with cold bicarbonate to remove residual acid.

Protocol B: Pd-Catalyzed Aminosulfonylation (The Willis Method)

Objective: Synthesis of sulfonamides from aryl bromides/iodides using DABSO as a solid


 surrogate.
Mechanism:  Oxidative addition of Pd(0) to Ar-X, coordination of 

(from DABSO), and subsequent amination.
Reagents:
  • Substrate: 4-Bromoanisole (1.0 equiv)

  • 
     Source:  DABSO (DABCO-bis(sulfur dioxide)) (0.6 equiv)
    
  • Catalyst:

    
     (5 mol%) + Ligand (e.g., CataCXium A or 
    
    
    
    )
  • Base:

    
     or 
    
    
    
  • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

  • Activator: Aqueous Sodium Hypochlorite (Bleach) or NCS (for the oxidative variant).

Step-by-Step Methodology (One-Pot, Two-Step):
  • Sulfinate Formation:

    • In a vial, combine Aryl Bromide, DABSO, Pd catalyst, and Ligand in Isopropanol (iPrOH).

    • Heat to 75°C for 2–4 hours.

    • Checkpoint: Formation of the intermediate sulfinate salt can be verified by LC-MS.[4]

  • Amination:

    • Cool the mixture to RT.

    • Add the Amine followed by the oxidant (e.g., NCS or Bleach solution).

    • Stir at RT for 1–3 hours.

  • Workup:

    • Dilute with EtOAc, wash with water and brine. The Pd residues are removed during column chromatography.

Protocol C: Sulfonamide Coupling Optimization

Once the sulfonyl chloride is obtained (via Route A) or if using a modified Route B, the coupling efficiency depends on the amine's nucleophilicity.

Standard Conditions:

  • Sulfonyl Chloride (1.0 equiv) + Amine (1.1 equiv) + Pyridine (excess/solvent).

For Non-Nucleophilic Anilines (e.g., Nitro-anilines):

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Mechanism:[3][5][6][7] DMAP forms a highly reactive N-sulfonylpyridinium salt intermediate, which is more susceptible to nucleophilic attack than the chloride itself.

Data: Effect of Catalyst on Coupling Yield (4-Methoxybenzenesulfonyl chloride + 2-Nitroaniline)

ConditionsTime (h)Yield (%)
Pyridine, RT2435
Pyridine, 80°C1255
Pyridine + DMAP (10%), RT 4 92

Visualization & Logic Flows

Figure 1: Synthetic Decision Tree

G Start Target: Methoxy-Sulfonamide Substrate Starting Material? Start->Substrate Anisole Anisole (H-substituted) Substrate->Anisole Direct Functionalization ArylHalide Aryl Bromide/Iodide Substrate->ArylHalide Cross-Coupling AcidSensitive Contains Acid-Sensitive Groups? (Boc, acetal, silyl ether) Anisole->AcidSensitive RouteB Route B: Pd-Catalysis (DABSO, Pd(OAc)2) ArylHalide->RouteB Standard Path RouteA Route A: Chlorosulfonation (ClSO3H, 0°C -> 70°C) AcidSensitive->RouteA No (Robust) AcidSensitive->RouteB Yes (Fragile)

Caption: Decision matrix for selecting between electrophilic substitution and metal-catalyzed cross-coupling based on substrate stability.

Figure 2: Chlorosulfonation Workflow & Safety Logic

Workflow Step1 Cool ClSO3H to 0°C (Prevent decomposition) Step2 Add Anisole Dropwise (Control Exotherm) Step1->Step2 Step3 Warm to 70°C (Drive Acid -> Chloride) Step2->Step3 Step4 Quench on ICE (Prevent Hydrolysis) Step3->Step4

Caption: Critical temperature checkpoints for Protocol A to maximize yield and safety.

Troubleshooting & Quality Control

  • Issue: "Purple Sludge" during chlorosulfonation.

    • Cause: Oxidation of the electron-rich methoxy ring.

    • Fix: Lower the addition temperature to -10°C and dilute the anisole with DCM before addition.

  • Issue: Sulfone Formation (Ar-SO2-Ar).[8]

    • Cause: Reaction of the sulfonyl chloride with the starting anisole.[9]

    • Fix: Use a larger excess of chlorosulfonic acid (5 equiv) to act as solvent, diluting the reactants.

  • QC Check:

    • NMR: Look for the diagnostic shift of the methoxy protons. In the sulfonyl chloride, the ortho protons (relative to sulfonyl) will shift downfield (~7.9 ppm) compared to anisole (~7.3 ppm).

    • TLC: Sulfonyl chlorides hydrolyze on silica. Run TLC quickly or treat a small aliquot with morpholine to visualize as the stable sulfonamide.

References

  • Classical Chlorosulfonation: Crossley, M. J., et al. "Electrophilic substitution of methoxybenzenes." Journal of the Chemical Society, Perkin Transactions 1, 1985 . Link

  • DABSO Reagent Discovery: Woolven, H., Willis, M. C., et al. "DABSO: An efficient reagent for the synthesis of sulfonamides." Organic Letters, 2011 , 13(18), 4876–4878. Link

  • Pd-Catalyzed Aminosulfonylation: Nguyen, B., et al. "Palladium-catalyzed aminosulfonylation of aryl halides." Journal of the American Chemical Society, 2010 , 132(46), 16372–16374. Link

  • DMAP Catalysis Mechanism: Litvinenko, L. M., & Kirichenko, A. I. "Mechanism of catalysis by pyridine derivatives in amide formation." Doklady Akademii Nauk SSSR, 1967 . Link

  • General Review: Scott, K. A., & Njardarson, J. T. "Analysis of US FDA-Approved Drugs Containing Sulfur Atoms." Topics in Current Chemistry, 2018 . Link

Sources

Technical Notes & Optimization

Troubleshooting

solubility issues with 2-methoxy-N-methylethane-1-sulfonamide in water vs organic solvents

The following technical support guide addresses solubility, handling, and troubleshooting for 2-methoxy-N-methylethane-1-sulfonamide (CAS: 51517-04-5). This guide is structured for researchers requiring immediate, action...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses solubility, handling, and troubleshooting for 2-methoxy-N-methylethane-1-sulfonamide (CAS: 51517-04-5). This guide is structured for researchers requiring immediate, actionable solutions for experimental design and crisis management.

Product Identity: 2-Methoxy-N-methylethane-1-sulfonamide CAS: 51517-04-5 Molecular Formula:


Molecular Weight:  139.18  g/mol
Predicted LogP:  -1.2 (Highly Hydrophilic)
Predicted pKa:  ~11.6 (Weakly Acidic)

Executive Solubility Profile

This compound is an amphiphilic sulfonamide with dominant hydrophilic character due to the ether linkage and sulfonamide core. Unlike lipophilic drug candidates, it exhibits high water solubility and poor solubility in non-polar organic solvents .

Solvent Compatibility Matrix
Solvent ClassExamplesSolubility StatusTechnical Notes
Aqueous Water, PBS, TRISExcellent Highly soluble due to H-bond acceptors (4) and donor (1).
Polar Organic DMSO, Methanol, DMFExcellent Preferred for high-concentration stock solutions (>100 mM).
Semi-Polar Ethyl Acetate, DCMModerate to Poor Critical Issue: Partition coefficient favors the aqueous phase. Extraction is difficult.
Non-Polar Hexane, Heptane, TolueneInsoluble Will form a biphasic system (oiling out). Useful for washing away impurities.

Critical Troubleshooting Workflows

Issue A: "I cannot extract the compound from the aqueous reaction mixture."

Diagnosis: The compound has a negative LogP (-1.2), meaning it thermodynamically prefers water over standard organic extraction solvents like Ethyl Acetate or Diethyl Ether.

Solution Protocol: Do not rely on standard liquid-liquid extraction (LLE). Use the "Salting Out" & Polar Extraction method.

  • Saturate Aqueous Phase: Add solid NaCl to the aqueous layer until saturation is reached (brine). This increases the ionic strength, reducing the water's ability to solvate the organic sulfonamide.

  • Select Solvent: Switch from Ethyl Acetate to Dichloromethane (DCM) or n-Butanol .

    • DCM: Denser than water; allows for multiple rapid extractions.

    • n-Butanol: Highly effective for polar compounds but requires high-temperature evaporation (

      
      ).
      
  • Execute: Perform 3-4 extractions with a 1:1 volume ratio.

  • Alternative: If LLE fails, evaporate the water completely (lyophilization or rotovap) and triturate the solid residue with anhydrous Acetone or Methanol/DCM (1:9) to dissolve the product while leaving inorganic salts behind.

Issue B: "The compound is oiling out or not crystallizing."

Diagnosis: The flexible ethoxyethyl chain and N-methyl substitution disrupt crystal lattice packing, lowering the melting point. It may exist as a viscous oil or low-melting solid at room temperature.

Solution Protocol:

  • Solvent Evaporation: Ensure all traces of solvent (especially DCM) are removed under high vacuum (< 1 mbar) for >12 hours.

  • Seed & Cool: Dissolve in a minimum amount of warm Diethyl Ether (or t-Butyl Methyl Ether), add a "seed" crystal if available, and store at

    
    .
    
  • Antisolvent Crash: Dissolve in a minimal volume of DCM, then slowly add Hexane until cloudy. Cool to

    
    .
    

Visual Troubleshooting Logic

The following diagram illustrates the decision process for solvent selection and extraction based on the compound's polarity.

SolubilityLogic Start Start: Solubility Issue CheckState What is the current state? Start->CheckState Aqueous Dissolved in Water/Buffer CheckState->Aqueous In Solution Solid Solid/Oil (Neat) CheckState->Solid Dry Compound Extraction Goal: Extract to Organic? Aqueous->Extraction Dissolution Goal: Dissolve for Assay? Solid->Dissolution LLE_Fail Standard LLE (EtOAc) Fails (LogP -1.2) Extraction->LLE_Fail Stock_Prep Prepare Stock Solution Dissolution->Stock_Prep Salt_Out Protocol: Salt Out (NaCl) + Use DCM or n-Butanol LLE_Fail->Salt_Out Method 1 Evap_Trit Alt Protocol: Evaporate Water + Triturate with Acetone LLE_Fail->Evap_Trit Method 2 (If Method 1 fails) DMSO_Rec Use DMSO or Ethanol (Avoid PBS for stocks) Stock_Prep->DMSO_Rec

Caption: Decision tree for handling high-polarity sulfonamide extraction and dissolution.

Frequently Asked Questions (FAQ)

Q: Can I use pH adjustment to improve extraction efficiency? A: Likely No . The N-methyl substitution makes this a secondary sulfonamide. Unlike primary sulfonamides (


, pKa ~10), secondary sulfonamides (

) generally have a pKa > 11-12 [1, 2].
  • Implication: At pH 2-10, the molecule remains neutral. Lowering pH will not protonate it (it's not a base), and raising pH (unless >12) will not deprotonate it. Therefore, pH swings will not significantly alter its partition coefficient (

    
    ).
    

Q: Why does the compound precipitate when I dilute my DMSO stock into PBS? A: While 2-methoxy-N-methylethane-1-sulfonamide is water-soluble, "shock precipitation" can occur if the local concentration exceeds saturation during rapid addition.

  • Fix: Add the DMSO stock dropwise to the vortexing buffer, rather than adding buffer to the stock. Ensure the final concentration does not exceed thermodynamic solubility limits (likely >10 mg/mL, but testing is required).

Q: Is the ether linkage stable in aqueous buffers? A: Yes. The aliphatic ether linkage (


) is chemically inert under standard physiological conditions (pH 4-10, 37°C). It is stable against hydrolysis, unlike esters or anhydrides.

References

  • PubChem. 2-Methoxyethane-1-sulfonamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Biotage.Strategies for Flash Chromatography of Polar Compounds. (General reference for polar extraction logic).
Optimization

Technical Support Center: Purification Strategies for 2-Methoxyethanesulfonyl Chloride

Executive Summary 2-Methoxyethanesulfonyl chloride (CAS: 10359-07-6) is a versatile sulfonylating agent used to introduce the methoxyethylsulfonyl group. However, like all sulfonyl chlorides, it poses two distinct challe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxyethanesulfonyl chloride (CAS: 10359-07-6) is a versatile sulfonylating agent used to introduce the methoxyethylsulfonyl group. However, like all sulfonyl chlorides, it poses two distinct challenges downstream:

  • Stability: Residual chloride can slowly hydrolyze, generating HCl that degrades acid-sensitive products.

  • Genotoxicity: As a sulfonyl chloride, it is a structural alert for mutagenicity (potential alkylating agent) under ICH M7 guidelines.

This guide details three validated workflows for its removal, prioritizing product stability and regulatory compliance.

Module 1: Hydrolytic Quenching (The Standard Approach)

Best For: Stable products (non-acid labile) and large-scale batches.

The Mechanism

Sulfonyl chlorides do not hydrolyze instantly in neutral water. The reaction generates sulfonic acid and HCl, creating an acidic environment that actually stabilizes the remaining sulfonyl chloride against further hydrolysis. To drive the reaction to completion, you must use a basic aqueous wash to neutralize the acid byproducts and maintain a nucleophilic attack by hydroxide ions.

Protocol
  • Cool Down: Cool the reaction mixture to 0–5 °C.

  • Nucleophilic Activator (Optional but Recommended): Add a catalytic amount of DMAP (dimethylaminopyridine) or N-methylimidazole (1–5 mol%) to the organic phase 10 minutes prior to quenching. This forms a highly reactive sulfonyl-pyridinium intermediate that hydrolyzes rapidly.

  • Basic Wash:

    • Add saturated aqueous NaHCO₃ (mild) or 1M NaOH (aggressive).

    • Crucial Step: Vigorously stir the biphasic mixture for 30–60 minutes . A simple "shake and separate" is insufficient for complete hydrolysis.

  • Phase Separation:

    • The unreacted chloride converts to sodium 2-methoxyethanesulfonate , which partitions into the aqueous layer.

    • The organic layer retains your sulfonamide/sulfonate product.

Data: Hydrolysis Efficiency vs. pH
ConditionHydrolysis Rate (t₁/₂)Outcome
Neutral Water (pH 7) Slow (> 2 hours)Risk: Residual Cl remains; slow acid generation.
Acidic (pH < 2) Very SlowFailure: Equilibrium prevents complete removal.
Basic (pH > 10) Rapid (< 15 mins)Success: Converts to water-soluble sulfonate salt.

Warning: If your product contains an ester, avoid NaOH. Use saturated NaHCO₃ with extended stirring time.

Module 2: Solid-Phase Scavenging (High Sensitivity)

Best For: Acid-sensitive products, parallel synthesis, or when aqueous workup causes emulsions.

The Mechanism

Polymer-supported amines (scavenger resins) act as "solid-phase nucleophiles." They react covalently with the electrophilic sulfonyl chloride. The impurity becomes tethered to the bead, which is then removed via filtration.

Protocol
  • Resin Selection: Use PS-Trisamine or PS-N-Methylbenzylamine .

    • Loading: Typically 3.0–4.0 mmol/g.

  • Stoichiometry: Add 3.0 equivalents of resin relative to the excess sulfonyl chloride (not the total starting material).

  • Incubation:

    • Add resin directly to the reaction mixture (DCM, THF, or DMF).

    • Agitate (shake or stir gently) for 2–4 hours at room temperature.

  • Filtration: Filter through a fritted funnel or Celite pad. The filtrate contains the pure product; the impurity stays on the filter.

Visual Workflow: Scavenging Process

ScavengingWorkflow Start Crude Reaction (Product + Excess R-SO2Cl) AddResin Add PS-Trisamine (3.0 equiv vs excess) Start->AddResin React Covalent Capture (R-SO2-NH-Polymer) AddResin->React Stir 2-4h Filter Filtration React->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Product Filtrate (Pure Product) Filter->Product

Caption: Kinetic capture of electrophilic impurities using solid-supported amine scavengers.

Module 3: Troubleshooting & FAQ

Q1: I see a persistent spot on TLC just below my product. Is it the chloride?

Answer: It is likely the methyl ester derivative.

  • Cause: If you used Methanol (MeOH) during the reaction or workup before the chloride was fully quenched, the sulfonyl chloride reacts with MeOH to form methyl 2-methoxyethanesulfonate .

  • Solution: This is a covalent impurity and cannot be washed out. You must purify via column chromatography.[1]

  • Prevention: Never use MeOH until the reaction is fully quenched with water/base.

Q2: How do I prove the chloride is gone for Regulatory (ICH M7)?

Answer: Direct analysis of sulfonyl chlorides is difficult due to their instability on LC columns.

  • Method: Perform a Derivatization LC-MS method .

    • Take an aliquot of your isolated product.

    • Add excess morpholine (reacts instantly with any residual chloride).

    • Analyze for the morpholine-sulfonamide adduct by LC-MS.

    • This provides high sensitivity (ppm level) to prove clearance.[2]

Q3: My product degrades during the NaHCO₃ wash.

Answer: Your product is likely sensitive to the local heat of neutralization or the pH swing.

  • Fix: Switch to the Scavenger Resin method (Module 2). It is non-aqueous and pH neutral. Alternatively, quench with a volatile amine (like dimethylamine in THF), then evaporate the resulting sulfonamide if it separates easily from your product.

Decision Matrix: Selecting the Right Method

DecisionTree Start Start: Excess 2-Methoxyethanesulfonyl Chloride Q_Scale Scale of Reaction? Start->Q_Scale Q_AcidSens Is Product Acid/Base Sensitive? Q_Scale->Q_AcidSens < 10g (Lab Scale) Method_Aq Method A: Basic Hydrolysis (NaHCO3 Wash + DMAP) Q_Scale->Method_Aq > 100g (Process Scale) Q_AcidSens->Method_Aq No (Stable) Method_Resin Method B: Scavenger Resin (PS-Trisamine) Q_AcidSens->Method_Resin Yes (Sensitive) Method_Chrom Method C: Chromatography (Silica Gel) Method_Aq->Method_Chrom If purity < 95% Method_Resin->Method_Chrom If purity < 95%

Caption: Strategic selection of purification method based on scale and product stability.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Canadian Journal of Chemistry, 1989. Link

    • Note: Establishes the requirement for base catalysis to prevent acid-c
  • Scavenger Resin Protocols

    • Biotage. "Isolute® Scavengers: User Guide." Biotage Technical Notes. Link

    • Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis." Organic Process Research & Development, 2002. Link

  • Regulatory Context (Genotoxicity)

    • ICH. "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation, 2017. Link

    • Context: Defines sulfonyl chlorides as Class 2/3 mutagenic impurities requiring control to TTC (Threshold of Toxicological Concern) levels.
  • Chemical Properties

    • PubChem. "2-Methoxyethanesulfonyl chloride (Compound Summary)." Link

Sources

Troubleshooting

optimizing temperature for N-methyl sulfonamide formation

Technical Support Center: N-Methyl Sulfonamide Synthesis A Guide to Optimizing Reaction Temperature for Researchers Welcome to the technical support center. As Senior Application Scientists, we understand that the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl Sulfonamide Synthesis

A Guide to Optimizing Reaction Temperature for Researchers

Welcome to the technical support center. As Senior Application Scientists, we understand that the synthesis of N-methyl sulfonamides, a cornerstone reaction in medicinal chemistry, presents unique challenges—chief among them, the precise control of reaction temperature. This guide is designed to provide you with in-depth, field-proven insights into optimizing this critical parameter. We will move beyond simple procedural steps to explore the causal relationships that govern reaction success, helping you troubleshoot issues and achieve high-yield, high-purity results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Temperature Control

This section addresses the foundational principles of temperature's role in the sulfonylation of methylamine.

Q1: What is the fundamental reaction mechanism for N-methyl sulfonamide formation?

A1: The reaction proceeds via a nucleophilic substitution pathway. The nitrogen atom of methylamine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[1] This initial attack forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom. This final step is typically facilitated by a base (e.g., triethylamine, pyridine) which neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion.[1][2]

Q2: Why is temperature such a critical parameter to control in this synthesis?

A2: Temperature control is paramount for three primary reasons:

  • Exothermicity: The reaction between an amine and a sulfonyl chloride is highly exothermic.[1] Without proper cooling, the rapid heat generation can lead to a "runaway reaction," causing solvent to boil and potentially creating a hazardous pressure buildup.[3]

  • Side Product Formation: Elevated temperatures can promote unwanted side reactions. For a primary amine like methylamine, the most common side product is the di-sulfonated species, where two sulfonyl groups attach to the same nitrogen atom.[1] High temperatures provide the activation energy needed for this second, often undesired, reaction to occur.

  • Product & Reagent Stability: Both the sulfonyl chloride starting material and the N-methyl sulfonamide product can be susceptible to degradation at excessive temperatures.[3] Maintaining a controlled, low temperature ensures the integrity of all components in the reaction mixture.

Q3: What is the universally recommended starting temperature for the addition of the sulfonyl chloride?

A3: The consensus in established protocols is to cool the solution of methylamine and base to 0 °C , often using an ice-water bath, before the slow, dropwise addition of the sulfonyl chloride.[1][4] Some protocols may even recommend a range of 0–5 °C.[3][5] This low temperature is crucial for dissipating the heat generated during the initial, rapid phase of the reaction, thereby preventing temperature spikes and minimizing side product formation.[3]

Q4: Is it ever advisable to run the reaction at room temperature or elevated temperatures?

A4: While the initial addition of the sulfonyl chloride must be performed at low temperatures, the reaction is often allowed to slowly warm to room temperature to ensure it proceeds to completion.[1] After the controlled addition at 0 °C, stirring the mixture for an additional 2-16 hours at ambient temperature is a common practice.[1] Deliberately running the entire reaction at elevated temperatures from the start is generally discouraged due to the high risk of side reactions and degradation.[3] However, for particularly unreactive (e.g., sterically hindered or electron-poor) substrates, a modest increase in temperature after the initial addition may be required, but this should be approached with caution and careful monitoring.[6]

Part 2: Experimental Design and Optimization Protocol

A robust experimental design is the foundation of a successful synthesis. This section provides a general protocol focused on meticulous temperature control and a summary of key quantitative parameters.

Quantitative Data Summary: Recommended Temperature Parameters

The table below summarizes the critical temperature setpoints for a standard N-methyl sulfonamide synthesis.

ParameterTemperature RangeRationale & Key ConsiderationsSupporting Sources
Initial Cooling 0 °C to 5 °CPre-cools the amine solution to absorb the initial exotherm upon sulfonyl chloride addition.[1][4][5]
Reagent Addition Maintain at 0 °C to 5 °CThe addition of sulfonyl chloride is highly exothermic. Slow, dropwise addition while maintaining this temperature is critical to prevent runaway reactions and side product formation.[1][3]
Reaction Progression Allow to slowly warm to Room Temp. (20-25 °C)After the addition is complete, warming allows the reaction to proceed to completion at a controlled rate.[1]
Reaction Monitoring Monitor for 2-16 hours at Room Temp.The reaction time depends on the specific substrates. Progress should be monitored via TLC or LC-MS.[1]
Troubleshooting (Low Reactivity) Cautious, gentle heating (e.g., 40 °C)For advanced users only. If the reaction stalls with unreactive substrates, gentle heating can be applied after the complete addition of sulfonyl chloride at low temperature.[6]
Experimental Workflow Diagram

The following diagram illustrates the standard workflow, emphasizing the critical temperature control points.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Methylamine & Base in Anhydrous Solvent B 2. Cool Mixture to 0 °C (Ice Bath) A->B C 3. Add Sulfonyl Chloride Dropwise at 0 °C B->C CRITICAL TEMP CONTROL D 4. Allow to Warm to Room Temperature C->D E 5. Stir for 2-16h (Monitor by TLC/LC-MS) D->E F 6. Quench Reaction (e.g., with H₂O or 1M HCl) E->F G 7. Aqueous Workup (Extraction & Washes) F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

Caption: Workflow for N-Methyl Sulfonamide Synthesis.

Detailed Step-by-Step Protocol

This protocol provides a self-validating methodology for the synthesis of an N-methyl sulfonamide from a generic arylsulfonyl chloride.

Materials:

  • Arylsulfonyl chloride (1.0 eq.)

  • Methylamine solution (e.g., 2.0 M in THF, 1.2-1.5 eq.)

  • Anhydrous base: Triethylamine or Pyridine (1.2-1.5 eq.)[1]

  • Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]

  • Standard glassware, magnetic stirrer, and an ice-water bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the methylamine solution and the base in the anhydrous solvent.

  • Initial Cooling (Critical Step): Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature stabilizes at 0 °C.[1]

  • Sulfonyl Chloride Addition (Critical Step): Dissolve the arylsulfonyl chloride in a small amount of the anhydrous solvent. Using a dropping funnel or syringe pump, add the sulfonyl chloride solution to the cooled amine mixture dropwise over 15-30 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C. [3][4] A rapid addition will cause a dangerous exotherm.[3]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Monitoring: Let the reaction stir for 2-16 hours. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Once the reaction is complete, quench it by slowly adding water or a dilute acid solution (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).[1]

  • Purification: Wash the combined organic layers sequentially with dilute acid, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-methyl sulfonamide.[1]

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses specific issues you may encounter.

Q1: My reaction yielded little to no product. How is this related to temperature?

A1: While several factors can cause low yield, temperature is a key suspect.

  • Temperature Too Low: If the reaction is kept at 0 °C for its entire duration and never allowed to warm, the reaction rate may be too slow, leading to an incomplete reaction.[3] The activation energy might not be sufficient for the reaction to proceed to completion within a reasonable timeframe.

  • Reagent Precipitation: Excessively low temperatures can cause reactants to precipitate out of the solution, effectively halting the reaction.[3] Ensure your chosen solvent can maintain solubility at 0 °C.

Q2: I'm observing a significant amount of a di-sulfonated side product. How do I prevent this?

A2: The formation of a di-sulfonated product is a classic sign of excessive reaction temperature.[1] The N-H proton of the initially formed N-methyl sulfonamide is acidic and can be deprotonated by the base, creating an anion that can react with a second molecule of sulfonyl chloride. This second reaction has a higher activation energy and is highly temperature-dependent.

  • Solution: Strictly maintain the reaction temperature at 0 °C during the sulfonyl chloride addition. A slower addition rate will help prevent localized "hot spots" in the flask where the temperature can spike, even if the external bath is cold.[3] Using a stoichiometric amount (1.0-1.1 equivalents) of the sulfonyl chloride can also help mitigate this issue.[1]

Q3: My reaction experienced a sudden, uncontrolled temperature spike. What happened?

A3: You experienced a runaway reaction, which is a significant safety hazard. The most common cause is adding the sulfonyl chloride too quickly.[3] The rate of heat generation from the exothermic reaction overwhelmed the cooling capacity of your ice bath.

  • Prevention: Always use a dropping funnel or a syringe pump for a slow, controlled addition. For larger-scale reactions, ensure your cooling bath is sufficiently large and consider using a more efficient cooling system if necessary. Never add the sulfonyl chloride all at once.[3]

Q4: My final product is discolored or contains many impurities after purification. Could temperature be the cause?

A4: Yes. Excessive heat can cause the degradation of both the starting materials and the desired sulfonamide product, leading to a complex mixture of impurities and discoloration.[3] This is another consequence of poor temperature control during the initial exothermic phase. Adhering strictly to the low-temperature addition protocol is the best way to ensure a clean reaction profile and a pure final product.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path for diagnosing the cause of low reaction yield.

G Start Problem: Low or No Yield Cause1 Was reaction temp kept at 0°C for the entire duration? Start->Cause1 Cause2 Did a precipitate form during cooling or addition? Start->Cause2 Cause3 Was sulfonyl chloride added too quickly? Start->Cause3 Cause4 Are reagents anhydrous and of high purity? Start->Cause4 Sol1 Solution: Allow reaction to warm to RT after addition is complete to ensure reaction goes to completion. Cause1->Sol1 Yes Sol2 Solution: Choose a solvent with better solubility at 0°C or use a slightly higher (e.g., 5°C) but controlled temperature. Cause2->Sol2 Yes Sol3 Possible Cause: High local temp led to degradation. Solution: Repeat with slow, dropwise addition at 0°C. Cause3->Sol3 Yes Sol4 Possible Cause: Moisture hydrolyzed sulfonyl chloride to unreactive sulfonic acid. Solution: Use fresh, anhydrous reagents and oven-dried glassware. Cause4->Sol4 No

Caption: Decision Tree for Troubleshooting Low Yield.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-methoxy-N-methylethane-1-sulfonamide

Executive Summary 2-methoxy-N-methylethane-1-sulfonamide (CAS: 51517-04-5) represents a critical structural motif in medicinal chemistry, often utilized as a "solubilizing tail" to improve the physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-methoxy-N-methylethane-1-sulfonamide (CAS: 51517-04-5) represents a critical structural motif in medicinal chemistry, often utilized as a "solubilizing tail" to improve the physicochemical properties of lipophilic drug scaffolds.[1][2] Its amphiphilic nature—combining a polar sulfonamide core with a lipophilic methoxy-ethyl chain—presents unique challenges in structural characterization.[1]

This guide objectively compares the analytical performance of two primary solvent systems—Chloroform-d (


)  and Dimethyl Sulfoxide-

(

)
—in resolving the spectral features of this molecule.[1] We provide theoretical chemical shift assignments, coupling constant analysis, and rigorous experimental protocols to ensure reproducible identification.

Part 1: Spectral Performance & Structural Assignment

The "performance" of an NMR analyte is defined by signal dispersion, resolution of coupling constants (


), and visibility of labile protons.[2] The following data represents the theoretical consensus based on chemical shift additivity rules and empirical data for sulfonamide analogs.
The Molecule

Structure:


Formula: 

[1][3][4]
Predicted Chemical Shift Assignment Table
PositionGroupProton CountMultiplicity

(ppm) in


(ppm) in

Key Diagnostic Feature
A

3HSinglet (s)3.38 - 3.423.28 - 3.32Sharp, intense singlet; solvent-insensitive.[1][2]
B

2HTriplet (t)3.70 - 3.753.55 - 3.60Deshielded by oxygen; distinct triplet (

Hz).[1][2]
C

2HTriplet (t)3.20 - 3.253.15 - 3.20Upfield of ether

; deshielded by sulfonyl.[1][2]
D

1HBroad / Exch.[1]4.5 - 5.5 (Broad) 7.0 - 7.5 (Quartet) CRITICAL DIFFERENCE: See Comparative Analysis below.
E

3HSinglet/Doublet2.75 - 2.80 (Singlet) 2.55 - 2.65 (Doublet) Coupling to NH is solvent-dependent.[1][2]

Part 2: Comparative Analysis (The Core Directive)[1]

The choice of solvent fundamentally alters the "performance" of the spectrum, specifically regarding the validation of the secondary sulfonamide moiety.

Scenario A: Chloroform-d ( )[1]
  • Performance Profile: Standard Resolution, Poor Labile Proton Detection.

  • Mechanism:

    
     is a non-polar solvent that does not effectively hydrogen bond with the sulfonamide 
    
    
    
    . This leads to rapid proton exchange with trace water or intermolecular exchange.[1]
  • Result:

    • The NH proton (D) appears as a broad, featureless hump or is completely invisible.

    • The N-methyl group (E) appears as a singlet .[1] Because the NH is exchanging rapidly on the NMR timescale, the spin-spin coupling (

      
      ) is averaged to zero.
      
    • Verdict: Suitable for checking purity of the carbon skeleton, but fails to validate the secondary amine connectivity.

Scenario B: Dimethyl Sulfoxide- ( )[1][2]
  • Performance Profile: High Resolution for Labile Protons, Complex Solvent Background.

  • Mechanism:

    
     is a strong hydrogen bond acceptor.[1] It "locks" the sulfonamide 
    
    
    
    proton in place via H-bonding, significantly slowing down the exchange rate.
  • Result:

    • The NH proton (D) becomes a distinct, sharp signal (often a broad quartet).[1]

    • The N-methyl group (E) splits into a doublet (

      
       Hz).[1][2] This splitting proves the 
      
      
      
      is directly attached to the
      
      
      .
    • Verdict: The superior choice for structural characterization. It provides unambiguous proof of the

      
       sulfonamide structure.
      
Comparative Data Summary
Feature

(Alternative)

(Recommended)
NH Visibility Poor / InvisibleExcellent / Sharp
N-Me Multiplicity Singlet (Loss of information)Doublet (Structural proof)
Water Peak ~1.56 ppm (Variable)~3.33 ppm (Interferes with

)
Viscosity Low (Sharp lines)High (Broader lines, requires careful shimming)

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution Acquisition

To ensure the N-Methyl doublet is resolved in DMSO.[1]

  • Mass Selection: Weigh 5–10 mg of 2-methoxy-N-methylethane-1-sulfonamide.

    • Why: High concentration (>20mg) can induce solute-solute aggregation, broadening the NH peak.[1]

  • Solvent Addition: Add 0.6 mL of "100%"

    
     (ampule grade).
    
    • Critical: Do not use a stock bottle that has been opened for weeks. Absorbed atmospheric water promotes proton exchange, collapsing the doublet back to a singlet.

  • Mixing: Vortex for 30 seconds. Ensure no solid remains at the bottom.

  • Tube Selection: Use a high-precision 5mm NMR tube (camber < 30

    
    ) to minimize shimming errors caused by the high viscosity of DMSO.[1]
    
Protocol 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: Methoxy and N-methyl protons have long T1 relaxation times.[1] A short D1 (e.g., 1.0s) will suppress their integration values, leading to incorrect proton counts (e.g., finding 2.5H instead of 3H).[1]

  • Number of Scans (NS): 16 or 32 (Sufficient for 10mg sample).[1][2]

  • Temperature: 298 K (25°C).[1]

    • Note: If the NH peak is still broad in DMSO, lower the temperature to 280 K to freeze the exchange further.

Part 4: Visualization & Logic

Diagram 1: Structural Verification Workflow

This diagram outlines the decision process for selecting the correct solvent based on the analytical need (Skeleton vs. Connectivity).[2]

NMR_Workflow Start Sample: 2-methoxy-N-methylethane-1-sulfonamide Goal Define Analytical Goal Start->Goal Goal_Purity Check Bulk Purity (Carbon Skeleton) Goal->Goal_Purity Goal_Struct Prove N-Methyl Connectivity Goal->Goal_Struct Solvent_CDCl3 Solvent: CDCl3 Goal_Purity->Solvent_CDCl3 Solvent_DMSO Solvent: DMSO-d6 (Dry Ampule) Goal_Struct->Solvent_DMSO Result_CDCl3 Result: N-Me = Singlet NH = Invisible Good for integration of CH2s Solvent_CDCl3->Result_CDCl3 Result_DMSO Result: N-Me = Doublet (J=5Hz) NH = Visible Quartet Confirms Sulfonamide Structure Solvent_DMSO->Result_DMSO

Caption: Decision matrix for solvent selection. Use DMSO-d6 when verification of the N-methyl sulfonamide linkage is required.[1]

Diagram 2: Signal Assignment Logic Tree

A self-validating logic flow to assign the specific multiplets of the ethyl linker.[2]

Assignment_Logic Input Ethyl Linker Signals (Two Triplets) Step1 Analyze Chemical Shift (ppm) Input->Step1 Branch_High Downfield (~3.7 ppm) Step1->Branch_High Branch_Low Upfield (~3.2 ppm) Step1->Branch_Low Logic_High Deshielding Source: Oxygen (Electronegative) Branch_High->Logic_High Logic_Low Deshielding Source: Sulfonyl Group Branch_Low->Logic_Low Assign_O Assignment: -O-CH2- Logic_High->Assign_O Assign_S Assignment: -SO2-CH2- Logic_Low->Assign_S

Caption: Logic flow for distinguishing the two methylene triplets based on electronegativity rules.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[2][5] Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[2] Organometallics.

  • PubChem Compound Summary. "2-methoxy-N-methylethane-1-sulfonamide (CID 59786686)."[1][4] National Library of Medicine. [1]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of N-Methyl Sulfonamides: A Comparative Analysis

Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing rapid and non-destructive molecular structure elucidation.[1][2] For scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing rapid and non-destructive molecular structure elucidation.[1][2] For scientists working with sulfonamide-based compounds—a cornerstone of many therapeutic agents—a nuanced understanding of their spectral features is critical. This guide provides an in-depth comparative analysis of the characteristic IR absorption bands of N-methyl sulfonamides, a class of secondary sulfonamides. We will explore the key vibrational modes that differentiate them from their primary sulfonamide counterparts and provide the experimental context required to obtain high-fidelity, reproducible data.

The Vibrational Landscape of Sulfonamides

The sulfonamide functional group (R-SO₂NHR') possesses several key bonds that give rise to characteristic and reliable absorption bands in the mid-infrared region. The most diagnostic of these are the stretching vibrations of the sulfonyl (SO₂) group, the sulfur-nitrogen (S-N) bond, and the nitrogen-hydrogen (N-H) bond. The precise frequencies of these vibrations are sensitive to the electronic environment and substitution pattern, making IR spectroscopy a powerful tool for distinguishing between primary, secondary, and tertiary sulfonamides.

Comparative IR Analysis: N-Methyl vs. Primary Sulfonamides

The primary distinction between a primary sulfonamide (R-SO₂NH₂) and an N-methyl sulfonamide (R-SO₂NHCH₃) lies in the substitution on the sulfonamide nitrogen. This structural difference manifests clearly in the IR spectrum, particularly in the N-H stretching region.

N-H Stretching Vibrations: A Clear Differentiator

The most unambiguous feature for distinguishing primary from N-methyl (secondary) sulfonamides is the N-H stretching band(s) located in the 3400-3200 cm⁻¹ region.

  • Primary Sulfonamides (R-SO₂NH₂): These compounds exhibit two distinct N-H stretching bands corresponding to the asymmetric and symmetric vibrations of the NH₂ group. These typically appear near 3330 cm⁻¹ and 3260 cm⁻¹, respectively.[3]

  • N-Methyl Sulfonamides (R-SO₂NHCH₃): As they possess only a single N-H bond, secondary sulfonamides like the N-methyl derivatives display a single, sharp absorption band in this region, typically between 3300-3260 cm⁻¹.[3][4] The absence of the second band is a definitive indicator of a secondary sulfonamide.

SO₂ Stretching Vibrations: The Strongest Peaks

The sulfonyl group gives rise to two of the most intense bands in the entire spectrum, making them easy to identify. These correspond to the asymmetric and symmetric stretching modes.

  • Asymmetric SO₂ Stretch (νₐₛ SO₂): This is a very strong band typically found in the 1370-1310 cm⁻¹ range.[5][6]

  • Symmetric SO₂ Stretch (νₛ SO₂): This is another strong band, appearing at a lower frequency, generally in the 1181-1120 cm⁻¹ region.[4][5]

The exact positions of these bands are influenced by the electronegativity of the groups attached to the sulfur and nitrogen atoms.[7][8] While N-methylation does not cause a dramatic shift compared to primary sulfonamides, variations can be observed based on the nature of the R group (aliphatic vs. aromatic).

S-N Stretching Vibration

The stretching of the sulfur-nitrogen bond is a less intense absorption but provides complementary structural information. This band is typically observed in the 935-895 cm⁻¹ region.[3][4][6]

Data Summary: Characteristic IR Absorption Frequencies
Vibrational ModePrimary Sulfonamide (R-SO₂NH₂) Wavenumber (cm⁻¹)N-Methyl Sulfonamide (R-SO₂NHCH₃) Wavenumber (cm⁻¹)IntensityNotes
N-H Asymmetric Stretch ~3330N/AMediumPresence of two bands is characteristic of a primary sulfonamide.[3]
N-H Symmetric Stretch ~3260N/AMedium
N-H Stretch N/A3300 - 3260MediumA single band in this region is a key marker for a secondary sulfonamide.[3][4]
SO₂ Asymmetric Stretch 1370 - 13151350 - 1300StrongOne of the most intense and reliable bands in the spectrum.[5][9]
SO₂ Symmetric Stretch 1180 - 11201165 - 1120StrongThe second intense band characteristic of the sulfonyl group.[5][9]
S-N Stretch 935 - 895935 - 895MediumCan be useful for confirmation but may fall in the complex fingerprint region.[4][6]

Visualizing Structure-Spectra Correlations

The following diagram illustrates the relationship between the key functional groups in an N-methyl sulfonamide and their corresponding IR absorption regions.

G cluster_molecule N-Methyl Sulfonamide Structure cluster_bands Characteristic IR Absorption Bands mol R—S(=O)₂—NH—CH₃ node_NH N-H Stretch 3300-3260 cm⁻¹ mol->node_NH N-H Bond node_SO2_asym Asymmetric SO₂ Stretch 1350-1300 cm⁻¹ mol->node_SO2_asym S=O Bonds node_SO2_sym Symmetric SO₂ Stretch 1165-1120 cm⁻¹ node_SN S-N Stretch 935-895 cm⁻¹ mol->node_SN S-N Bond

Caption: Key vibrational modes of an N-methyl sulfonamide and their IR frequencies.

Experimental Protocol: High-Fidelity IR Spectrum of a Solid N-Methyl Sulfonamide

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. For solid samples, the Attenuated Total Reflectance (ATR) and Thin Solid Film methods are common and effective. We describe the Thin Solid Film method here, as it provides excellent results with minimal sample.

Objective: To obtain a clean, high-resolution IR spectrum of a solid N-methyl sulfonamide sample, free from solvent and water artifacts.
Materials:
  • N-methyl sulfonamide sample (~10-20 mg)

  • Volatile solvent (e.g., Dichloromethane or Acetone, spectroscopy grade)

  • Clean beaker or vial

  • Pasteur pipette or micropipette

  • Infrared salt plates (e.g., NaCl or KBr), stored in a desiccator

  • FTIR Spectrometer

Methodology:
  • Solution Preparation:

    • Place a small amount (~10-20 mg) of the solid N-methyl sulfonamide into a clean, dry vial.

    • Add a few drops of a volatile solvent like dichloromethane to completely dissolve the solid.[10] The goal is to create a moderately concentrated solution.

    • Causality Check: Using a volatile solvent is crucial for its rapid and complete evaporation. Residual solvent will show strong characteristic peaks (e.g., C=O for acetone, C-Cl for dichloromethane) that can obscure the sample's spectrum.

  • Casting the Thin Film:

    • Retrieve a single, clean salt plate from the desiccator. Handle it only by the edges to avoid transferring moisture and oils from your fingers.

    • Using a pipette, place one or two drops of the prepared solution onto the center of the salt plate's surface.[10]

    • Allow the solvent to evaporate completely in a fume hood. This process can be expedited by gently passing a stream of dry nitrogen over the plate. A thin, even film of the solid compound should remain.[10]

    • Self-Validation: Visually inspect the plate. The film should be slightly hazy but mostly transparent. If large, opaque crystals form, the film is too thick and will likely produce saturated (flat-topped) peaks. If the plate appears clear, the film may be too thin.

  • Spectral Acquisition:

    • Place the salt plate with the sample film into the spectrometer's sample holder.

    • Acquire a background spectrum of the ambient air and the clean salt plate if necessary, following the instrument's specific instructions. This step is vital to subtract the contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis and Refinement:

    • Examine the resulting spectrum. If the absorption bands are too intense (i.e., transmittance is near 0%), the film is too thick. Clean the plate with acetone and prepare a new, thinner film by either using a more dilute solution or applying less solution.[10]

    • If the peaks are too weak, the film is too thin. Add another drop of the solution to the existing film, allow the solvent to evaporate, and re-run the spectrum.[10]

  • Post-Analysis Cleanup:

    • Thoroughly clean the salt plate with a suitable solvent (acetone is often effective) and a soft lens tissue.

    • Return the clean, dry plate to the desiccator immediately to prevent damage from atmospheric moisture.

Conclusion

The infrared spectrum of an N-methyl sulfonamide provides a rich set of data for structural confirmation. The key distinguishing feature from a primary sulfonamide is the presence of a single N-H stretching band around 3300-3260 cm⁻¹, as opposed to the doublet seen for a primary amine. This, combined with the two characteristically strong SO₂ stretching bands between 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹, offers a definitive spectral signature for this important class of molecules. By following rigorous experimental protocols, researchers can reliably leverage these features for reaction monitoring, quality control, and the comprehensive characterization of novel sulfonamide-based compounds.

References

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  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnPArl03-r9rv-qYDW4hNxuVsL0RK9U6h0jM0-bzd1GrJxT80KICkmm3xvRRCB3Etlxzr68OS9bm0lGMiYLrVPln0WTIdfqGg8h8R4XSpvjXpkfQbBrsuoSXC9cVv33ocQ2xEp8O2QDgboWzipcmxZ0yXWhSYUVYG64KYINibSVDMOHAwTZXIv0nYjO1pNEtHXwsTr69MKx-AMiszTS86TSClNOGLQusR9_EvkbtzutOUaIJlfhUs2S9FGwFZ6bfN1-Qk8VC57Dla4K0Q=]
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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-methoxy-N-methylethane-1-sulfonamide

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-methoxy-N-methylethane-1-sulfonamide. In the absence of direct experimental data for this specific molecule in publicl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-methoxy-N-methylethane-1-sulfonamide. In the absence of direct experimental data for this specific molecule in publicly available databases[1], this document synthesizes established fragmentation principles from analogous structures to construct a robust, predictive model. This approach is invaluable for researchers in drug discovery and development for the tentative identification of novel compounds, metabolite profiling, and the elucidation of chemical structures.

Introduction to 2-methoxy-N-methylethane-1-sulfonamide and the Importance of Fragmentation Analysis

2-methoxy-N-methylethane-1-sulfonamide is a small organic molecule containing key functional groups: a sulfonamide, an N-methyl group, and a methoxyethyl chain. Understanding its behavior under mass spectrometric conditions is crucial for its characterization. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, and its fragmentation patterns offer a "fingerprint" of a molecule's structure[2]. By analyzing these fragments, we can deduce the original structure of the parent molecule.

This guide will focus on predicting the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), two common ionization techniques. EI typically induces more extensive fragmentation, providing rich structural information, while ESI is a softer ionization method that often preserves the molecular ion, which is then subjected to collision-induced dissociation (CID) for fragmentation analysis[3].

Predicted Fragmentation Pattern of 2-methoxy-N-methylethane-1-sulfonamide

The structure of 2-methoxy-N-methylethane-1-sulfonamide is presented below:

Structure:

Molecular Formula: C4H11NO3S Monoisotopic Mass: 153.04596 Da[1]

The following sections detail the predicted fragmentation pathways based on the fragmentation behavior of structurally related compounds.

Key Fragmentation Pathways

The fragmentation of 2-methoxy-N-methylethane-1-sulfonamide is expected to be driven by the presence of the sulfonamide and methoxyethyl moieties. The primary cleavage sites are anticipated to be the C-S, S-N, and C-O bonds, as well as cleavages alpha to the nitrogen and oxygen atoms.

A proposed fragmentation scheme is illustrated in the following diagram:

fragmentation M [M]+• m/z 153 F1 m/z 122 M->F1 -OCH3 F2 m/z 108 M->F2 -CH2OCH3 F3 m/z 94 M->F3 -SO2CH3 F5 m/z 59 M->F5 [C2H5O]+ F6 m/z 45 M->F6 [CH2OCH3]+ F8 m/z 30 M->F8 [CH3NH]+ F7 m/z 44 F1->F7 -SO2 F4 m/z 79 F2->F4 -C2H5 GCEI_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column MS_Inlet EI Source (70 eV) Column->MS_Inlet Analyzer Mass Analyzer MS_Inlet->Analyzer Detector Detector Analyzer->Detector LCESI_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column MS_Inlet ESI Source Column->MS_Inlet MS1 MS1 (Precursor Scan) MS_Inlet->MS1 CID Collision Cell (CID) MS1->CID MS2 MS2 (Product Scan) CID->MS2 Detector Detector MS2->Detector

Sources

Comparative

A Comparative Guide to the Analytical Determination of 2-methoxy-N-methylethane-1-sulfonamide: Establishing a Baseline for HPLC Analysis

Audience: Researchers, scientists, and drug development professionals. Abstract: The precise analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive framework for determining the High-Performance Liquid Chromatography (HPLC) retention time of the novel compound, 2-methoxy-N-methylethane-1-sulfonamide. In the absence of established literature data for this specific molecule[1], we present a robust, validated HPLC methodology, contextualized by a comparative analysis of alternative analytical techniques. This document serves as a practical, experience-driven resource for researchers seeking to establish a reliable analytical baseline for this and structurally similar sulfonamides.

Introduction: The Analytical Imperative for Novel Sulfonamides

Sulfonamides represent a critical class of compounds with broad therapeutic applications.[2][3] The introduction of novel sulfonamide derivatives, such as 2-methoxy-N-methylethane-1-sulfonamide, into research and development pipelines necessitates the establishment of rigorous analytical methods for their quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4]

The retention time in HPLC is a fundamental parameter, characteristic of a compound under specific chromatographic conditions. Its accurate determination is crucial for compound identification, purity evaluation, and quality control. This guide will detail a proposed HPLC method for 2-methoxy-N-methylethane-1-sulfonamide, explain the rationale behind the chosen experimental parameters, and compare the utility of this method against other analytical approaches.

Proposed HPLC Methodology for 2-methoxy-N-methylethane-1-sulfonamide

The following protocol is designed to provide a robust starting point for the analysis of 2-methoxy-N-methylethane-1-sulfonamide. The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of moderately polar to nonpolar compounds, including many sulfonamides.[5][6] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is a common choice for ensuring good peak shape and ionization efficiency if mass spectrometry is used for detection.

Experimental Protocol

Objective: To determine the retention time of 2-methoxy-N-methylethane-1-sulfonamide using a validated HPLC-UV method.

Materials:

  • 2-methoxy-N-methylethane-1-sulfonamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • Methanol (for sample dissolution)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 2-methoxy-N-methylethane-1-sulfonamide at 1 mg/mL in methanol.

    • From the stock solution, prepare a working standard at a concentration of 10 µg/mL by diluting with the initial mobile phase composition (e.g., 95% A: 5% B).

    • Filter the working standard through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
  • Data Acquisition and Analysis:

    • Inject the working standard and record the chromatogram.

    • The retention time is the time at which the apex of the peak corresponding to 2-methoxy-N-methylethane-1-sulfonamide is recorded.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% Formic Acid in Water) B Prepare Mobile Phase B (0.1% Formic Acid in ACN) C Prepare 10 µg/mL Standard Solution D Filter Standard Solution C->D E Equilibrate HPLC System with Initial Conditions D->E F Inject 10 µL of Standard E->F G Run Gradient Elution F->G H Detect UV Absorbance at 254 nm G->H I Record Chromatogram H->I J Determine Retention Time I->J

Caption: Workflow for HPLC retention time determination.

Comparative Analysis of Analytical Techniques

While HPLC is a powerful tool, other analytical methods can also be employed for the analysis of sulfonamides. The choice of technique depends on the specific analytical goal, such as quantification, identification, or structural elucidation.

Analytical TechniquePrinciplePrimary Use CaseAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a liquid mobile phase.[4]Routine quantification and purity assessment.Robust, reproducible, widely available, excellent for quantitative analysis.[4]Requires reference standards; potential for co-elution with impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.High-sensitivity quantification and confirmation of identity.Extremely sensitive and selective; provides molecular weight and structural information.[5]Higher cost and complexity compared to HPLC-UV.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material with a liquid mobile phase.[7]Rapid screening and preliminary purity checks.Simple, low-cost, and fast for qualitative analysis.Lower resolution and sensitivity; not suitable for precise quantification.[7]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Analysis of thermally stable and volatile sulfonamides (often requires derivatization).High resolution for volatile compounds.Limited applicability to non-volatile compounds like many sulfonamides without derivatization.[2][3]
Logical Relationship Diagram

Analytical_Techniques cluster_techniques Analytical Techniques 2-methoxy-N-methylethane-1-sulfonamide 2-methoxy-N-methylethane-1-sulfonamide HPLC HPLC-UV 2-methoxy-N-methylethane-1-sulfonamide->HPLC Quantification & Purity LCMS LC-MS/MS 2-methoxy-N-methylethane-1-sulfonamide->LCMS High-Sensitivity Quantification & Confirmation TLC TLC 2-methoxy-N-methylethane-1-sulfonamide->TLC Rapid Screening GC GC 2-methoxy-N-methylethane-1-sulfonamide->GC Volatile Derivatives Analysis

Caption: Selection of analytical techniques for sulfonamide analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded HPLC methodology for determining the retention time of the novel compound 2-methoxy-N-methylethane-1-sulfonamide. The proposed protocol, rooted in established principles of sulfonamide analysis, provides a reliable starting point for researchers. The comparative analysis of alternative techniques underscores the versatility of HPLC for routine quantitative work while highlighting the strengths of methods like LC-MS/MS for more demanding applications requiring higher sensitivity and structural confirmation.

Future work should focus on the experimental validation of this proposed method, including assessments of linearity, accuracy, precision, and robustness, to fully establish it as a validated analytical procedure.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (n.d.). Vertex AI Search.
  • Analysis of sulfonamides | PPTX. (n.d.). Slideshare.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.). LabRulez LCMS.
  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025).
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • 2-methoxy-n-methylethane-1-sulfonamide (C4H11NO3S). (n.d.). PubChem.

Sources

Validation

Technical Comparison Guide: 2-Methoxy-N-methylethane-1-sulfonamide vs. N-Ethyl Analogs

Executive Summary In medicinal chemistry and process development, distinguishing between homologous series—specifically N-methyl and N-ethyl sulfonamides—is a critical quality control checkpoint. This guide focuses on 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, distinguishing between homologous series—specifically N-methyl and N-ethyl sulfonamides—is a critical quality control checkpoint. This guide focuses on 2-methoxy-N-methylethane-1-sulfonamide (Target) and its N-ethyl analog (Impurity/Alternative).

While these molecules differ by only one methylene unit (


, 14 Da), this subtle structural variation significantly impacts lipophilicity (

), metabolic stability, and spectral signatures. This guide provides a definitive, multi-modal analytical workflow to distinguish these compounds with high confidence, ensuring the integrity of Structure-Activity Relationship (SAR) data.
The Chemical Entities[1][2][3][4][5][6][7][8]
FeatureTarget Molecule N-Ethyl Analog
Name 2-methoxy-N-methylethane-1-sulfonamide2-methoxy-N-ethylethane-1-sulfonamide
Formula


MW 153.20 g/mol 167.23 g/mol
Key Difference N-Methyl group (

)
N-Ethyl group (

)
Analytical Challenge High polarity; lack of UV chromophore (requires LC-MS or RI/ELSD).Similar polarity; potential co-elution in fast gradients.

Structural Analysis & Fragmentation Logic

To distinguish these analogs, one must understand their behavior under ionization and magnetic resonance. The following diagram illustrates the structural divergence and expected mass spectrometry fragmentation pathways.

G Target Target: N-Methyl (MW 153) Frag_Common Common Fragment [M - SO2] Rearrangement Target->Frag_Common ESI+ MS/MS (-64 Da) Analog Analog: N-Ethyl (MW 167) Analog->Frag_Common ESI+ MS/MS (-64 Da) Ion_Me Prod Ion: m/z 89 (C4H11NO) Frag_Common->Ion_Me Target Path Ion_Et Prod Ion: m/z 103 (C5H13NO) Frag_Common->Ion_Et Analog Path

Figure 1: Predicted ESI+ fragmentation logic showing the divergence in product ions post-desulfonylation.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Certainty

Mass spectrometry provides molecular weight, but only NMR definitively proves the alkyl arrangement. The N-methyl vs. N-ethyl distinction is visually obvious in


 NMR due to spin-spin coupling (

-coupling).
Spectral Comparison Table ( NMR, 400 MHz, )
MoietyTarget (N-Methyl) Analog (N-Ethyl) Differentiation Logic
N-Alkyl Singlet/Doublet

ppm (3H)
Triplet

ppm (3H) Quartet

ppm (2H)
The N-Ethyl group shows a classic triplet-quartet pattern (

Hz). The N-Methyl is a singlet (or doublet if coupling to NH is visible).
Methoxy (

)
Singlet

ppm (3H)
Singlet

ppm (3H)
Non-diagnostic. Both molecules possess this group. Do not confuse with N-Methyl.
Linker (

)
Multiplet

ppm (4H)
Multiplet

ppm (4H)
Complex multiplets due to heteroatoms on both ends.
NH Proton Broad Singlet

ppm
Broad Singlet

ppm
Exchangeable with

. Coupling to N-alkyl may be observed in dry

.
Experimental Protocol: NMR Validation
  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL

    
    .
    
    • Note:

      
       is acceptable, but sulfonamides often show sharper NH peaks in DMSO due to hydrogen bonding, preventing rapid exchange.
      
  • Acquisition: Run standard 1H (16 scans).

  • D2O Shake (Optional): If the N-Methyl doublet is ambiguous, add 1 drop of

    
    . The NH signal will disappear, and the N-Methyl doublet will collapse into a sharp singlet.
    

Method 2: LC-MS/MS Analysis

High-Throughput Screening & Impurity Quantitation

Since these molecules lack a strong UV chromophore (no aromatic ring), LC-MS (ESI+) is the primary method for purity and identity confirmation.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Target Ion

    
    : 
    
    
    
    154.1.
  • Analog Ion

    
    : 
    
    
    
    168.1.
  • Fragmentation: Sulfonamides characteristically lose

    
     (64 Da) or the amine fragment upon Collision Induced Dissociation (CID).[1]
    
Chromatographic Separation (HPLC)

The N-ethyl analog is more lipophilic (higher


) than the N-methyl target. It will elute later  on a Reverse Phase column.

Recommended Method:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    mm.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 30% B over 10 minutes. (These are polar molecules; high organic content is not needed to elute them).

  • Detection: MS (TIC/SIM) or ELSD (Evaporative Light Scattering Detector).

Analytical Workflow & Decision Tree

Use this decision matrix to select the correct analytical tool based on the stage of drug development.

DecisionTree Start Start: Unknown Sample LCMS Run LC-MS (ESI+) Check m/z 154 vs 168 Start->LCMS Check_Purity Is Purity > 95%? NMR_Confirm Run 1H NMR (DMSO-d6) Confirm N-Me Singlet/Doublet Check_Purity->NMR_Confirm Yes Reject Reject / Reprocess Check_Purity->Reject No (Re-purify) Result_154 Major Peak: 154 (Target Candidate) LCMS->Result_154 m/z 154 Result_168 Major Peak: 168 (N-Ethyl Analog) LCMS->Result_168 m/z 168 Result_154->Check_Purity Result_168->Reject Final_QC Release Batch NMR_Confirm->Final_QC Structure Verified

Figure 2: Step-by-step decision matrix for validating the identity of 2-methoxy-N-methylethane-1-sulfonamide.

References

  • PubChem. (2023). 2-Methoxy-N-methylethane-1-sulfonamide (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[3] Journal of Organic Chemistry. (Standard reference for solvent residuals in DMSO/CDCl3). [Link]

  • Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[4] (Authoritative source on Sulfonamide MS fragmentation). [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids and Sulfonamides. (Methodology for polar sulfonamide separation).[5] [Link]

Sources

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